molecular formula C19H22O3 B161282 Acerogenin G CAS No. 130233-83-9

Acerogenin G

货号: B161282
CAS 编号: 130233-83-9
分子量: 298.4 g/mol
InChI 键: QUHYUSAHBDACNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7-bis(4-hydroxyphenyl)-3-heptanone is a diarylheptanoid that is 3-heptanone substituted by a 4-hydroxyphenyl group at positions 1 and 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, a member of phenols and a ketone.
1,7-Bis(4-hydroxyphenyl)heptan-3-one has been reported in Curcuma kwangsiensis, Parthenocissus tricuspidata, and Acer nikoense with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,7-bis(4-hydroxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYUSAHBDACNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130233-83-9
Record name 130233-83-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Guide to the Discovery, Isolation, and Biological Potential of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acerogenin G, a diarylheptanoid natural product, was first identified and isolated from the stem bark of the Nikko maple, Acer nikoense. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, and total synthesis of this compound. Furthermore, it explores the reported biological activities of closely related acerogenins and the experimental protocols used to evaluate them, offering a framework for future research into the therapeutic potential of this compound. While specific biological data for this compound is limited in current literature, the methodologies and findings presented herein for similar compounds provide a strong foundation for its further investigation as a potential anti-inflammatory and anti-tumor agent.

Discovery and Isolation of this compound from Acer nikoense

This compound was first isolated from the stem bark of Acer nikoense MAXIM. (Aceraceae)[1][2]. The general procedure for the isolation of diarylheptanoids from this plant provides a framework for obtaining this compound.

General Experimental Protocol for Isolation

The isolation of diarylheptanoids from Acer nikoense involves a multi-step extraction and chromatographic process. The following is a generalized protocol based on the successful isolation of similar compounds from the same source.

1.1.1. Plant Material and Extraction

  • Dried and chipped stem bark of Acer nikoense is subjected to extraction with methanol (B129727) (MeOH) under reflux.

  • The resulting methanol extract is concentrated under reduced pressure.

  • The concentrated extract is then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, which contains the diarylheptanoids, is collected and dried.

1.1.2. Chromatographic Purification

  • The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography.

  • Elution is typically performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation of this compound

Isolation Workflow Figure 1. General Experimental Workflow for the Isolation of this compound start Dried Stem Bark of Acer nikoense extraction Methanol Reflux Extraction start->extraction partition Ethyl Acetate-Water Partition extraction->partition silica1 Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) partition->silica1 fractionation Fraction Collection and TLC Analysis silica1->fractionation silica2 Repeated Silica Gel & Sephadex LH-20 Chromatography fractionation->silica2 hplc Preparative HPLC silica2->hplc end Pure this compound hplc->end

Caption: Figure 1. General Experimental Workflow for the Isolation of this compound

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing an alternative to its isolation from natural sources and enabling the synthesis of analogues for structure-activity relationship studies[3]. The synthesis confirms the structure of the natural product.

Synthetic Strategy and Key Reactions

A common synthetic intermediate is utilized for the synthesis of this compound[3]. Key reactions in the synthetic route include the Claisen-Schmidt condensation and a Wittig reaction to construct the diarylheptanoid backbone[3].

2.1.1. General Experimental Protocol for Total Synthesis

The following outlines the key steps in the total synthesis of this compound:

  • Step 1: Synthesis of the Chalcone (B49325) Intermediate: 4-Hydroxybenzaldehyde is reacted with acetone (B3395972) in the presence of a base (Claisen-Schmidt condensation) to yield a chalcone derivative.

  • Step 2: Wittig Reaction: The chalcone intermediate is then subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide derived from a protected 4-hydroxybenzyl halide to extend the carbon chain and form the diarylheptanoid skeleton.

  • Step 3: Reduction and Deprotection: The resulting intermediate is then reduced and deprotected to yield this compound.

Synthetic Pathway to this compound

Synthesis Workflow Figure 2. Simplified Synthetic Pathway to this compound start1 4-Hydroxybenzaldehyde claisen Claisen-Schmidt Condensation start1->claisen start2 Acetone start2->claisen chalcone Chalcone Intermediate claisen->chalcone wittig Wittig Reaction chalcone->wittig wittig_reagent Phosphonium Ylide wittig_reagent->wittig intermediate Diarylheptanoid Intermediate wittig->intermediate reduction Reduction & Deprotection intermediate->reduction end This compound reduction->end

Caption: Figure 2. Simplified Synthetic Pathway to this compound

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for this compound
Technique Key Observations
¹H-NMR Signals corresponding to two para-substituted aromatic rings, a heptane (B126788) chain with a ketone functionality.
¹³C-NMR Resonances for aromatic carbons, methylene (B1212753) carbons of the heptane chain, and a carbonyl carbon.
Mass Spectrometry Molecular ion peak consistent with the molecular formula C₁₉H₂₂O₃.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and a carbonyl (C=O) group.

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is not extensively reported, related diarylheptanoids from Acer nikoense have demonstrated significant anti-inflammatory and anti-tumor-promoting effects. This suggests that this compound may possess similar activities. Below are detailed protocols for assays commonly used to evaluate these effects.

Anti-inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • After 24 hours of incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Anti-tumor-Promoting Activity

4.2.1. Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is used to evaluate the anti-tumor-promoting potential of compounds.

  • Cell Line: Raji cells (a human B-lymphoblastoid cell line carrying the EBV genome).

  • Protocol:

    • Incubate Raji cells with the test compound at various concentrations.

    • Induce EBV-EA activation by adding a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

    • After a 48-hour incubation period, the cells are smeared on glass slides, fixed, and stained with specific antibodies against EBV-EA.

    • The percentage of EBV-EA-positive cells is determined by immunofluorescence microscopy.

  • Data Analysis: The concentration of the compound that inhibits EBV-EA activation by 50% (IC₅₀) is determined.

Cytotoxicity against Cancer Cell Lines

The direct cytotoxic effect of a compound on cancer cells is a primary indicator of its anti-cancer potential.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other natural products with similar structures, potential targets include key inflammatory and cell survival pathways.

Potential Signaling Pathways for Investigation

Signaling Pathways Figure 3. Potential Signaling Pathways for Investigation acerogenin_g This compound nf_kb NF-κB Pathway acerogenin_g->nf_kb Inhibition? mapk MAPK Pathway acerogenin_g->mapk Modulation? pi3k_akt PI3K/Akt Pathway acerogenin_g->pi3k_akt Inhibition? inflammation Inflammation (e.g., NO production) nf_kb->inflammation apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation mapk->proliferation pi3k_akt->apoptosis pi3k_akt->proliferation

Caption: Figure 3. Potential Signaling Pathways for Investigation

Future research should focus on investigating the effects of this compound on these and other relevant signaling cascades to elucidate its mechanism of action.

Conclusion and Future Directions

This compound, a diarylheptanoid from Acer nikoense, represents a promising natural product for further investigation. While its discovery and total synthesis have been established, a thorough evaluation of its biological activities is still needed. The experimental protocols and data on related compounds presented in this guide offer a clear roadmap for future research. Key areas for future investigation include:

  • Quantitative analysis of the biological activities of pure this compound , including its anti-inflammatory, anti-tumor, and cytotoxic effects.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship studies using synthetic analogues to optimize its biological activity and pharmacokinetic properties.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Unveiling the Natural Origins of Acerogenin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G, a cyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its isolation from plant materials. The information presented herein is compiled from seminal research in the field of natural product chemistry, offering a valuable resource for researchers seeking to isolate and study this compound.

Primary Natural Source: The Genus Acer

The principal natural reservoir of this compound and its glycosidic precursors is the genus Acer, commonly known as maple. Several species within this genus have been identified as producers of a variety of acerogenins and other diarylheptanoids.

Identified Acer Species:
  • Acer nikoense Maxim. (Nikko maple): This species stands out as the most extensively documented source of a diverse array of acerogenins, including this compound. Seminal studies by Nagumo, Nagai, and Inoue in a series of papers titled "Studies on the Constituents of Aceraceae Plants" have detailed the isolation of numerous diarylheptanoids from the bark and twigs of A. nikoense.[1]

  • Acer griseum (Paperbark maple): Research has shown that the stem bark of this species contains aceroside IX, a glycoside of this compound.

  • Acer triflorum (Three-flowered maple): Similar to A. griseum, the stem bark of A. triflorum has been found to contain aceroside IX, which upon hydrolysis, yields this compound.

Quantitative Data on this compound and Related Compounds

Precise quantitative data, such as the yield of this compound from a specific amount of plant material, is often not explicitly stated in the initial isolation papers. The focus of these early studies was primarily on structure elucidation. However, the collective body of research on diarylheptanoids from Acer species suggests that the concentration of these compounds in the bark can range from trace amounts to several percent of the dried plant material. The yield is highly dependent on the plant species, the specific part of the plant used (bark, twigs, leaves), the geographical location, and the time of harvest.

For context, studies on other diarylheptanoids from the bark of Acer species have reported yields of purified compounds in the range of 0.001% to 0.1% of the dry weight of the plant material. It is reasonable to infer that the yield of this compound would fall within a similar range.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from the bark of Acer nikoense, compiled from the methodologies described in the foundational literature. This protocol serves as a guide and may require optimization based on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation
  • Collection: The bark and twigs of Acer nikoense are collected.

  • Drying and Grinding: The collected plant material is air-dried and then coarsely powdered to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol (B129727) (MeOH) is a commonly used solvent for the initial extraction of phenolic compounds like diarylheptanoids.[2]

  • Procedure: The powdered bark is typically macerated or refluxed with methanol for several hours. This process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:

    • n-hexane: to remove nonpolar compounds like fats and waxes.

    • Ethyl acetate (B1210297) (EtOAc): This fraction is often enriched with diarylheptanoids.

    • n-butanol (n-BuOH): to isolate more polar glycosides.

  • Concentration of Fractions: Each solvent fraction is concentrated under reduced pressure to yield respective sub-extracts. The EtOAc fraction is the most likely to contain this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The EtOAc extract is adsorbed onto silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like n-hexane or chloroform (B151607) (CHCl₃) and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known diarylheptanoids.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

    • Methanol is a common eluent for this step, which separates compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water, allowing for the isolation of pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Acer bark.

Isolation_Workflow PlantMaterial Acer nikoense Bark/Twigs (Dried and Powdered) Extraction Methanol Extraction (Maceration/Reflux) PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Enriched with Diarylheptanoids SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel EnrichedFraction This compound Enriched Fraction SilicaGel->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex FurtherPurified Further Purified Fraction Sephadex->FurtherPurified PrepHPLC Preparative HPLC (Reversed-Phase) FurtherPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

References

The Biosynthesis of Acerogenin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acerogenin G, a linear diarylheptanoid isolated from Acer nikoense, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of relevant quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in the field of natural product biosynthesis and drug discovery.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] this compound is a member of this family, specifically a linear diarylheptanoid, that has been identified in Acer nikoense. The biosynthesis of these compounds originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products. This guide will elucidate the proposed enzymatic reactions leading to the formation of this compound, drawing parallels with the well-established biosynthesis of similar compounds like curcumin (B1669340).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages:

Stage 1: Phenylpropanoid Pathway

The pathway commences with the essential amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway.

  • Deamination of L-Phenylalanine: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[2] This enzyme is a key regulatory point in the phenylpropanoid pathway.[3][4]

  • Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[5]

  • Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is subsequently activated by esterification to Coenzyme A, forming p-coumaroyl-CoA. This reaction is ATP-dependent and is catalyzed by 4-Coumarate-CoA Ligase (4CL) .

Stage 2: Diarylheptanoid Backbone Formation

The formation of the characteristic C7 chain of diarylheptanoids is accomplished by a Type III Polyketide Synthase (PKS).

  • Condensation and Decarboxylation: A Curcuminoid Synthase (CUS) or a similar Type III PKS is proposed to catalyze the condensation of two molecules of p-coumaroyl-CoA with one molecule of malonyl-CoA. This process involves a series of decarboxylation, condensation, and cyclization reactions within the enzyme's active site to generate the diarylheptanoid scaffold. While the precise mechanism for this compound is yet to be elucidated, it is hypothesized to follow a pathway analogous to curcumin biosynthesis, ultimately yielding 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione.

Stage 3: Tailoring Reactions

The final steps in the biosynthesis of this compound involve modifications to the diarylheptanoid backbone.

  • Reduction: A reductase enzyme is likely responsible for the reduction of one of the ketone groups on the heptane (B126788) chain of the precursor to a hydroxyl group, and the reduction of the double bonds to form the saturated heptan-3-one structure of this compound. The specific reductase(s) involved in this compound biosynthesis have not yet been characterized.

Visualization of the Biosynthetic Pathway

This compound Biosynthesis L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Intermediate Putative Diarylheptanoid Intermediate p_Coumaroyl_CoA->Intermediate PKS (Type III) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate PKS (Type III) Acerogenin_G This compound Intermediate->Acerogenin_G Reductase(s)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the current literature. However, studies on the quantification of diarylheptanoids in various plant species provide a basis for understanding their accumulation.

Plant SpeciesDiarylheptanoid(s) QuantifiedMethodReference
Carpinus betulusCyclic diarylheptanoidsUHPLC-DAD
Juglans mandshuricaVarious diarylheptanoidsUPLC-TQ-MS
Curcuma longaCurcuminoidsLC-ESI-MS/MS
Zingiber officinaleVarious diarylheptanoidsHPLC/ESI-MS

Table 1: Summary of studies on the quantification of diarylheptanoids.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Tracer Studies for Pathway Elucidation

Tracer studies are fundamental to delineating biosynthetic pathways by tracking the incorporation of labeled precursors into the final product.

Objective: To confirm the precursors of this compound using radiolabeled compounds.

Materials:

  • Acer nikoense plantlets or cell suspension cultures.

  • ¹⁴C-labeled precursors (e.g., L-[U-¹⁴C]phenylalanine, [¹⁴C]cinnamic acid).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • HPLC system with a radioactivity detector.

  • Solvents for extraction and chromatography.

Protocol:

  • Administration of Labeled Precursor:

    • For plantlets, administer the ¹⁴C-labeled precursor through the roots by adding it to the hydroponic solution or by stem feeding.

    • For cell suspension cultures, add the labeled precursor directly to the culture medium.

  • Incubation: Incubate the plants or cell cultures for a specific period to allow for the metabolism and incorporation of the tracer.

  • Harvest and Extraction:

    • Harvest the plant tissue (e.g., leaves, stems) or cells.

    • Grind the tissue in a suitable solvent (e.g., methanol (B129727) or ethanol) to extract the metabolites.

    • Filter or centrifuge the extract to remove solid debris.

  • Analysis:

    • Inject an aliquot of the extract into an HPLC system equipped with a UV detector and a radioactivity detector.

    • Monitor the chromatogram for peaks corresponding to this compound (identified by retention time and UV spectrum compared to a standard).

    • The radioactivity detector will indicate if the ¹⁴C label has been incorporated into the this compound peak.

  • Quantification: The amount of radioactivity incorporated can be quantified using a liquid scintillation counter to determine the efficiency of precursor conversion.

Tracer Study Workflow Start Administer ¹⁴C-labeled precursor to plant/cells Incubate Incubate for a defined period Start->Incubate Harvest Harvest and extract metabolites Incubate->Harvest HPLC HPLC analysis with UV and radioactivity detection Harvest->HPLC Analyze Analyze for labeled This compound HPLC->Analyze

Caption: General workflow for tracer studies.

Enzyme Assays

5.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the activity of PAL in crude protein extracts from Acer nikoense.

Protocol adapted from: General PAL assay protocols.

Materials:

  • Plant tissue from Acer nikoense.

  • Extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol).

  • Substrate solution: L-phenylalanine in extraction buffer.

  • Spectrophotometer.

Protocol:

  • Protein Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the crude protein extract and the L-phenylalanine substrate solution.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

5.2.2. Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) Assays

Objective: To measure the activities of C4H and 4CL.

Note: These assays are more complex as C4H is a membrane-bound enzyme and 4CL requires ATP and CoA.

General Approach:

  • C4H Assay: Typically involves microsomal preparations and monitoring the conversion of radiolabeled cinnamic acid to p-coumaric acid, often analyzed by HPLC with a radioactivity detector.

  • 4CL Assay: Can be performed spectrophotometrically by monitoring the formation of the thioester bond at around 333 nm or by using radiolabeled substrates and analyzing the products by HPLC.

Identification and Characterization of Polyketide Synthases (PKSs)

Objective: To identify and characterize the PKS responsible for this compound biosynthesis.

Protocol adapted from: General methods for PKS identification.

Workflow:

  • Homology-Based Cloning:

    • Design degenerate primers based on conserved regions of known Type III PKSs.

    • Use these primers to amplify PKS gene fragments from Acer nikoense cDNA.

    • Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

  • Heterologous Expression and Protein Purification:

    • Clone the full-length PKS gene into an expression vector (e.g., for E. coli or yeast).

    • Express the recombinant protein and purify it using affinity chromatography.

  • In Vitro Enzyme Assays:

    • Incubate the purified recombinant PKS with potential substrates (p-coumaroyl-CoA and malonyl-CoA).

    • Analyze the reaction products by HPLC, LC-MS, and NMR to determine if the enzyme produces the expected diarylheptanoid precursor.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the enzyme with its substrates.

PKS Identification Workflow Start Homology-based cloning of PKS gene from Acer nikoense Expression Heterologous expression and purification of PKS protein Start->Expression Assay In vitro enzyme assays with putative substrates Expression->Assay Analysis Product analysis by HPLC, LC-MS, NMR Assay->Analysis Kinetics Kinetic characterization of the enzyme Analysis->Kinetics

Caption: Workflow for PKS identification and characterization.

Conclusion

The biosynthesis of this compound is proposed to be a multi-step process initiated from the phenylpropanoid pathway and culminating in the formation of the diarylheptanoid backbone by a Type III polyketide synthase, followed by tailoring reactions. While the general framework of this pathway is supported by studies on related compounds, further research is required to identify and characterize the specific enzymes, particularly the PKS and reductases, involved in Acer nikoense. The experimental protocols outlined in this guide provide a roadmap for future investigations aimed at fully elucidating the biosynthesis of this and other bioactive diarylheptanoids. A comprehensive understanding of this pathway will be instrumental in enabling the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

Physical and chemical properties of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acerogenin G: Physical Properties, Synthesis, and Biological Context

Introduction

This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. It was first identified in Acer nikoense (Nikko maple), a species of maple native to Japan[1]. Diarylheptanoids as a group are known to possess a wide range of biological activities, making them subjects of interest in phytochemical and pharmacological research. This document provides a comprehensive technical overview of the known physical and chemical properties of this compound, its experimental protocols for isolation and synthesis, and the current understanding of its biological activity, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical methods. These properties are crucial for its isolation, synthesis, and handling in a laboratory setting.

Core Properties

The known quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

PropertyValueReference(s)
IUPAC Name 1,7-bis(4-hydroxyphenyl)heptan-3-one[1]
CAS Number 130233-83-9[1]
Molecular Formula C₁₉H₂₂O₃[1]
Molecular Weight 298.38 g/mol [1]
Exact Mass 298.15700 Da[1]
Appearance White Solid
Predicted Density 1.149 g/cm³
LogP 4.01250[1]
Solubility and Storage

Solubility: Specific quantitative solubility data (e.g., in mg/mL) for this compound in common laboratory solvents are not widely reported in the literature. However, based on its chemical structure and information from suppliers, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). Its diarylheptanoid structure suggests poor solubility in water.

Storage: For long-term stability, this compound should be stored under specific conditions to prevent degradation.

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Prepare solutions fresh. For short-term storage, keep at -80°C for up to 1 year. It is recommended to store the compound away from direct sunlight and under a nitrogen atmosphere.

Spectroscopic Data

Detailed 1H-NMR, 13C-NMR, and mass spectrometry characterization data are fundamental for structural confirmation. While the total synthesis has been published, specific, easily accessible spectral data files for this compound are not prevalent in public databases. The primary literature describing its synthesis is the most reliable source for this information[2]. Researchers requiring spectral confirmation should refer to the experimental section of the cited synthesis publications.

Experimental Protocols

Methodologies for both the extraction of this compound from natural sources and its complete chemical synthesis have been established.

Isolation from Acer nikoense

This compound can be isolated from the stem bark of Acer nikoense. A general protocol involves multi-step extraction and purification.

Methodology:

  • Initial Extraction: The dried and finely cut stem bark is first subjected to reflux extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane (B92381) extract is typically discarded.

  • Methanol Extraction: The remaining plant residue is then extracted exhaustively with methanol under reflux. This step extracts the more polar diarylheptanoids.

  • Partitioning: The resulting methanol extract is concentrated and partitioned between an ethyl acetate (B1210297) (EtOAc) and water mixture (e.g., 1:1 v/v). The diarylheptanoids, including this compound, preferentially move into the ethyl acetate phase.

  • Chromatographic Purification: The ethyl acetate fraction is dried, concentrated, and subjected to one or more stages of column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) for final purification to yield pure this compound.

Isolation_Workflow start Dried Stem Bark of Acer nikoense hexane 1. Reflux Extraction (n-hexane, 3h x3) start->hexane hexane_extract Hexane Extract (Lipids, Non-polar compounds) hexane->hexane_extract Yields residue1 Plant Residue hexane->residue1 methanol 2. Reflux Extraction (Methanol, 3h x3) methanol_extract Methanol Extract methanol->methanol_extract partition 3. Liquid-Liquid Partition (EtOAc-H2O, 1:1 v/v) aq_phase Aqueous Phase partition->aq_phase etoac_phase EtOAc Phase (Contains Diarylheptanoids) partition->etoac_phase Separates into residue1->methanol methanol_extract->partition chromatography 4. Chromatographic Purification (e.g., Silica Gel, HPLC) etoac_phase->chromatography end Isolated this compound chromatography->end

Caption: General workflow for the isolation of this compound.
Total Synthesis

The total synthesis of this compound was first reported by Ogura et al. in 2013[2]. The strategy relies on constructing the linear diarylheptanoid chain and then performing key reactions to yield the final product.

Synthetic Strategy:

  • Precursor Assembly: The linear diarylheptanoid backbone, which serves as the cyclization precursor, is constructed using established methods such as the Wittig reaction and Claisen-Schmidt condensation from simpler starting materials like 4-hydroxybenzaldehyde (B117250) and acetone[2].

  • Domino Reaction: A key step involves a domino process that includes a Miyaura arylborylation followed by an intramolecular Suzuki reaction. This efficiently forms a critical intermediate[2].

  • Final Product Formation: The common synthetic intermediate generated from the domino reaction is then used to achieve the total synthesis of this compound, as well as related compounds like Acerogenin E and K[2].

Synthesis_Strategy start Starting Materials (e.g., 4-hydroxybenzaldehyde, acetone) step1 A. Wittig Reaction & Claisen-Schmidt Condensation start->step1 intermediate Linear Diarylheptanoid Precursor step1->intermediate step2 B. Domino Process: 1. Miyaura Arylborylation 2. Intramolecular Suzuki Reaction intermediate->step2 common_intermediate Common Synthetic Intermediate step2->common_intermediate end_g This compound common_intermediate->end_g Final Steps end_other Acerogenin E, K, Centrolobol common_intermediate->end_other Alternative Pathways

Caption: Key strategies in the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound

Despite its successful isolation and synthesis, there is currently a notable lack of published research on the specific biological activities or mechanisms of action for this compound. This represents a significant knowledge gap and an opportunity for future investigation.

Biological Context from Related Acerogenins

To provide a framework for potential research, it is useful to consider the documented biological activities of other closely related diarylheptanoids isolated from the same source, Acer nikoense.

  • Acerogenin A: This compound has been shown to stimulate osteoblast differentiation. Its mechanism involves the upregulation of Bone Morphogenetic Protein (BMP) expression (specifically Bmp-2, Bmp-4, and Bmp-7), which in turn promotes the expression of key osteogenic transcription factors like Runx2 and Osterix[3].

  • Acerogenin C: This macrocyclic diarylheptanoid exhibits antiproliferative activity against human aortic smooth muscle cells. It induces cell cycle arrest at the G0/G1 phase by down-regulating the expression of cyclin D1, CDK4, cyclin E, and CDK2, while up-regulating the CDK inhibitor p27kip1[4]. Other studies have shown that derivatives of Acerogenin C can inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages, suggesting anti-inflammatory potential[5].

  • Acerogenin M: This compound has demonstrated marked anti-inflammatory effects in mouse models and moderate inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation, indicating potential anti-tumor-promoting activity[6].

The diverse activities of these structurally similar compounds suggest that this compound may also possess valuable bioactivities, warranting further screening and mechanistic studies.

Summary and Future Directions

This compound is a well-characterized natural product in terms of its chemical structure and synthesis. Key physicochemical data are available, and robust protocols for its isolation and total synthesis have been developed. However, its biological profile remains completely unexplored.

The potent and varied biological effects of its close structural relatives—ranging from promoting bone formation to anti-inflammatory and antiproliferative activities—strongly suggest that this compound is a promising candidate for biological screening. Future research should focus on evaluating its cytotoxic, anti-inflammatory, anti-diabetic, and neuroprotective properties, among others, to elucidate its potential therapeutic value and corresponding signaling pathways.

References

Acerogenin G: Unraveling the Mechanism of a Ghost Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents is a constant endeavor. Within the vast library of natural products, diarylheptanoids have emerged as a promising class of compounds with diverse biological activities. Among these, Acerogenin G, a diarylheptanoid first isolated from the bark of Acer nikoense (Nikko maple), presents a compelling yet enigmatic case. Despite its documented synthesis, a thorough investigation into its mechanism of action remains conspicuously absent from the scientific literature.

Currently, there is a significant lack of publicly available data detailing the specific signaling pathways, cellular targets, and quantitative biological effects of this compound. This absence of primary research prevents the construction of an in-depth technical guide as requested. While the user's core requirements for detailed data tables, experimental protocols, and signaling pathway diagrams are noted, the foundational information to populate these is not available.

This reality underscores a critical challenge in natural product research: the gap between the isolation and synthesis of a compound and the comprehensive elucidation of its biological function.

The Diarylheptanoid Context: A Glimpse into Potential Activities

This compound belongs to the diarylheptanoid family, a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. This structural motif is shared by numerous compounds exhibiting a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The well-studied diarylheptanoid, curcumin, for instance, is known to modulate multiple signaling pathways, including NF-κB, MAPK, and JAK/STAT.

Other diarylheptanoids isolated from Alpinia officinarum and Zingiber officinale have been shown to exert their anti-tumor effects through the regulation of the ATR/CHK1 signaling pathway, which is critical for DNA damage response. While it is tempting to extrapolate these findings to this compound, it is crucial to emphasize that structural similarities do not guarantee identical mechanisms of action. Minor stereochemical or functional group differences can lead to vastly different biological activities and cellular targets.

Insights from a Close Relative: The Case of Acerogenin A

Significant research has been conducted on Acerogenin A, a closely related diarylheptanoid also found in Acer nikoense. Studies on Acerogenin A have revealed a neuroprotective mechanism of action. It has been shown to prevent oxidative stress-induced neuronal cell death by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated expression of Heme Oxygenase-1 (HO-1). This activation is facilitated through the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.

The established signaling pathway for Acerogenin A's neuroprotective effects is visualized below.

Acerogenin_A_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acerogenin A Acerogenin A PI3K PI3K Acerogenin A->PI3K AKT AKT PI3K->AKT Nrf2_cyto Nrf2 AKT->Nrf2_cyto P Keap1 Keap1 Keap1->Nrf2_cyto Inhibition Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE HO1_gene HO-1 Gene ARE->HO1_gene Activation HO1_protein HO-1 Protein HO1_gene->HO1_protein Expression Neuroprotection Neuroprotection HO1_protein->Neuroprotection

Figure 1. Proposed signaling pathway for the neuroprotective effect of Acerogenin A.

This detailed understanding of Acerogenin A's mechanism highlights the kind of in-depth analysis that is currently lacking for this compound.

Future Directions and the Call for Research

The absence of data on this compound's mechanism of action represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation should be undertaken to explore its biological activities across various cell lines and disease models. Key experimental avenues would include:

  • In vitro screening: Assessing the cytotoxic, anti-inflammatory, and antioxidant potential of this compound in relevant cell-based assays.

  • Target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the direct cellular binding partners of this compound.

  • Pathway analysis: Utilizing transcriptomic and proteomic approaches to elucidate the signaling pathways modulated by this compound upon target engagement.

  • In vivo studies: Validating the in vitro findings in animal models to understand the compound's efficacy, pharmacokinetics, and potential toxicity.

Below is a conceptual workflow for the initial stages of investigating the mechanism of action of a novel compound like this compound.

Investigation_Workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Isolation Isolation from Acer nikoense Synthesis Chemical Synthesis InVitro In Vitro Assays (Cytotoxicity, Anti-inflammatory, etc.) Synthesis->InVitro TargetID Target Identification (Affinity Chromatography, MS) InVitro->TargetID Active? PathwayAnalysis Pathway Analysis (Transcriptomics, Proteomics) TargetID->PathwayAnalysis AnimalModels Animal Models PathwayAnalysis->AnimalModels

Figure 2. Conceptual workflow for elucidating the mechanism of action of this compound.

Potential Therapeutic Targets of Diarylheptanoids from Acer nikoense: A Technical Guide Based on Structurally Related Analogs of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Acerogenin G, a diarylheptanoid first isolated from Acer nikoense, represents a class of natural products with potential therapeutic value. However, to date, there is a significant lack of published experimental data specifically detailing its biological activities, mechanisms of action, and therapeutic targets. This technical guide, therefore, aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the well-documented biological activities of its structurally related analogs also found in Acer nikoense, namely Acerogenin A and Acerogenin M. By presenting the established anti-inflammatory, anti-tumor-promoting, neuroprotective, and osteogenic properties of these related compounds, this document will provide a foundational understanding for future research and drug discovery efforts centered on this compound and other diarylheptanoids from this family.

Anti-inflammatory and Anti-tumor-promoting Effects of Diarylheptanoids from Acer nikoense

Several diarylheptanoids isolated from Acer nikoense, including Acerogenin M, have demonstrated significant anti-inflammatory and anti-tumor-promoting activities. These effects were evaluated using established in vivo and in vitro models.

Quantitative Data

The inhibitory effects of various diarylheptanoids on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice and Epstein-Barr virus early antigen (EBV-EA) activation are summarized below.

CompoundAnti-inflammatory Activity (ID₅₀, mg/ear)Anti-tumor-promoting Activity (IC₅₀, mol ratio/32 pmol TPA)
Acerogenin M0.51488
Other Diarylheptanoids0.26 - 0.81[1]356 - 534[1]
Experimental Protocols

This in vivo assay assesses the anti-inflammatory potential of a compound by measuring the reduction of edema in mouse ears induced by the inflammatory agent TPA.

  • Animals: ICR mice (female, 7 weeks old).

  • Procedure:

    • TPA (1 µg) in acetone (B3395972) (10 µl) is applied to the inner surface of the right ear of each mouse to induce inflammation.

    • The test compound, dissolved in a suitable vehicle, is applied topically to the same ear immediately after TPA application.

    • After a set period (typically 4-6 hours), the mice are sacrificed, and circular sections (6 mm diameter) are punched out from both the treated (right) and untreated (left) ears.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema value.

    • The inhibitory effect is expressed as the percentage reduction in edema in the compound-treated group compared to the vehicle-treated control group. The ID₅₀ value is the dose at which the compound inhibits inflammation by 50%.[1]

This in vitro assay evaluates the anti-tumor-promoting activity of a compound by measuring its ability to inhibit the activation of the EBV early antigen induced by TPA in Raji cells.

  • Cell Line: Raji cells (human B-lymphoblastoid cell line).

  • Procedure:

    • Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • The cells are incubated with TPA (32 pmol), butyric acid (to induce EBV activation), and the test compound at various concentrations for 48 hours.

    • Smears of the cell suspension are made on glass slides, dried, and fixed.

    • Indirect immunofluorescence is used to detect EBV-EA-positive cells. The cells are stained with high-titer EBV-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.

    • The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope.

    • The IC₅₀ value is the concentration of the compound that inhibits EBV-EA activation by 50%.[1]

Neuroprotective Effects of Acerogenin A

Acerogenin A has been shown to protect neuronal cells from oxidative stress-induced cell death, a key pathological process in neurodegenerative diseases.[2]

Signaling Pathway: PI3K/Akt/Nrf2/HO-1

Acerogenin A exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway. This leads to the nuclear translocation of the transcription factor Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress.

G Acerogenin_A Acerogenin A PI3K PI3K Acerogenin_A->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytosolic Complex) Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces Neuroprotection Neuroprotection HO1->Neuroprotection Leads to

Caption: PI3K/Akt/Nrf2/HO-1 signaling pathway activated by Acerogenin A.

Quantitative Data
AssayEndpointResult
Cell Viability (MTT Assay)Protection against glutamate-induced toxicity in HT22 cellsSignificant protection observed at 10, 20, and 30 µM
ROS GenerationInhibition of glutamate-induced ROS in HT22 cellsDose-dependent inhibition
Protein ExpressionUpregulation of HO-1Observed with 30 µM Acerogenin A
Experimental Protocols
  • Cell Line: Mouse hippocampal HT22 cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of Acerogenin A for 12 hours before being exposed to 5 mM glutamate (B1630785) to induce oxidative stress.

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • HT22 cells are seeded in 96-well plates.

    • After treatment with Acerogenin A and/or glutamate, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Principle: Detects and quantifies specific proteins in a sample.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Nrf2, HO-1, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Osteogenic Effects of Acerogenin A

Acerogenin A has also been found to promote the differentiation of osteoblasts, the cells responsible for bone formation.

Signaling Pathway: BMP/Runx2

Acerogenin A stimulates the expression of Bone Morphogenetic Proteins (BMPs), which are key signaling molecules in bone development. This leads to the activation of the transcription factor Runx2, a master regulator of osteoblast differentiation. This process occurs through both Runx2-dependent and independent pathways.

G Acerogenin_A Acerogenin A BMPs BMP-2, BMP-4, BMP-7 (mRNA Expression) Acerogenin_A->BMPs Increases BMP_Receptors BMP Receptors BMPs->BMP_Receptors Bind to Smads Smad Phosphorylation BMP_Receptors->Smads Activate Runx2 Runx2 Expression Smads->Runx2 Activate Osteoblast_Genes Osteoblast-specific Gene Expression (e.g., Osteocalcin, Osterix) Runx2->Osteoblast_Genes Induces Osteoblast_Differentiation Osteoblast Differentiation Osteoblast_Genes->Osteoblast_Differentiation

Caption: BMP/Runx2 signaling pathway in Acerogenin A-induced osteoblast differentiation.

Quantitative Data
AssayEndpointResult
Alkaline Phosphatase (ALP) ActivityMarker of early osteoblast differentiation in MC3T3-E1 cellsIncreased activity observed
Gene Expression (RT-PCR)mRNA levels of osteogenic markers (Osteocalcin, Osterix, Runx2, BMPs)Increased expression observed
Experimental Protocols
  • Cell Line: Mouse pre-osteoblastic MC3T3-E1 cells.

  • Culture Conditions: Cells are cultured in α-MEM supplemented with 10% FBS and antibiotics. For differentiation, the medium is supplemented with ascorbic acid and β-glycerophosphate.

  • Treatment: Cells are treated with Acerogenin A at various concentrations during the differentiation period.

  • Principle: ALP is an early marker of osteoblast differentiation, and its enzymatic activity can be quantified.

  • Procedure:

    • After treatment, cells are washed with PBS and lysed.

    • The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate.

    • The reaction is stopped, and the production of p-nitrophenol is measured by absorbance at 405 nm.

    • ALP activity is normalized to the total protein content of the cell lysate.

  • Principle: Measures the expression levels of specific mRNAs.

  • Procedure:

    • Total RNA is extracted from the treated cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for osteogenic marker genes (e.g., Runx2, Bmp2, Osteocalcin).

    • The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently unavailable, the comprehensive data from its close structural analogs, Acerogenin A and Acerogenin M, isolated from the same natural source, Acer nikoense, provide strong indications of its potential therapeutic targets. The demonstrated anti-inflammatory, anti-tumor-promoting, neuroprotective, and osteogenic properties of these related diarylheptanoids suggest that this compound may also modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and bone metabolism. The PI3K/Akt/Nrf2/HO-1 and BMP/Runx2 pathways are of particular interest. This technical guide serves as a foundational resource to stimulate and guide future research into the specific mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound for detailed biological evaluation and to validate these predicted therapeutic targets.

References

In Silico Modeling of Acerogenin G Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acerogenin G, a diarylheptanoid first isolated from Acer nikoense, belongs to a class of natural products that have garnered significant interest for their potential therapeutic properties.[1] While extensive research into the in silico modeling of many natural products has provided valuable insights into their mechanisms of action, specific computational studies on this compound are not yet available in published literature. This technical guide aims to bridge this gap by presenting a hypothetical, yet methodologically rigorous, framework for the in silico modeling of this compound's interactions with a key anticancer target.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing detailed protocols and data presentation formats that can be adapted for the study of this compound and other novel natural products. The methodologies outlined herein are based on established and widely used computational techniques in drug discovery and design.

Hypothetical Study Objective

The primary objective of this hypothetical in silico study is to investigate the potential of this compound as an inhibitor of a critical protein involved in cancer progression. For the purpose of this guide, we will consider the B-cell lymphoma 2 (Bcl-2) protein as the target. Bcl-2 is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers, making it a well-validated target for anticancer drug development. The study will aim to predict the binding affinity and mode of interaction of this compound with Bcl-2, and to assess the stability of the resulting protein-ligand complex.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, Bcl-2, will be retrieved from the Protein Data Bank (PDB).

    • The protein structure will be prepared by removing water molecules and any existing ligands.

    • Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.

    • The prepared protein structure will be saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structure of this compound will be obtained from a chemical database such as PubChem.

    • The 2D structure will be converted to a 3D structure using a molecular modeling software.

    • The ligand's geometry will be optimized using a suitable force field.

    • Gasteiger charges will be computed, and rotatable bonds will be defined.

    • The prepared ligand will be saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the Bcl-2 protein. The dimensions and coordinates of the grid box will be set to ensure that the docking search is focused on the region of interest.

    • Molecular docking will be performed using AutoDock Vina. The software will explore different conformations of this compound within the defined grid box and calculate the binding affinity for each conformation.

    • The docking results will be analyzed to identify the best binding pose of this compound, characterized by the lowest binding energy.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules.[3][4][5][6]

Methodology:

  • System Preparation:

    • The docked complex of Bcl-2 and this compound with the lowest binding energy will be selected as the starting structure for the MD simulation.

    • The complex will be solvated in a periodic box of water molecules.

    • Ions will be added to neutralize the system.

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove any steric clashes.

    • The system will be gradually heated to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system will then be equilibrated under constant pressure and temperature (NPT ensemble) to ensure that it has reached a stable state.

    • Finally, a production MD simulation will be run for a specified time (e.g., 100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.

  • Data Analysis:

    • The trajectory from the MD simulation will be analyzed to assess the stability of the complex. This will include calculating the root mean square deviation (RMSD) of the protein and ligand, and the root mean square fluctuation (RMSF) of the protein residues.

    • The interactions between this compound and Bcl-2, such as hydrogen bonds and hydrophobic interactions, will be monitored throughout the simulation.

Data Presentation

Quantitative data from the in silico analyses will be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound with Bcl-2

LigandBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5Phe105, Tyr101, Gly1452
Known Inhibitor-9.2Phe105, Tyr101, Arg1463

Table 2: Hypothetical Molecular Dynamics Simulation Analysis

ComplexAverage RMSD (Å)Average RMSF (Å)Stable Hydrogen Bonds
Bcl-2 - this compound1.81.2Tyr101
Bcl-2 (Apo)2.51.5N/A

Visualizations

Experimental Workflow

G Figure 1: In Silico Modeling Workflow for this compound cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics protein_prep Protein Preparation (Bcl-2 from PDB) docking Docking Simulation (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound from PubChem) ligand_prep->docking analysis_dock Analysis of Docking Poses & Binding Affinity docking->analysis_dock md_sim MD Simulation (GROMACS) analysis_dock->md_sim analysis_md Trajectory Analysis (RMSD, RMSF, Interactions) md_sim->analysis_md

Figure 1: In Silico Modeling Workflow for this compound
Signaling Pathway

G Figure 2: Hypothetical Inhibition of Apoptosis Pathway by this compound acerogenin_g This compound bcl2 Bcl-2 acerogenin_g->bcl2 Inhibits bax Bax bcl2->bax Inhibits bak Bak bcl2->bak Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bak->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Hypothetical Inhibition of Apoptosis Pathway by this compound

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of this compound's interactions with the anti-apoptotic protein Bcl-2. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of potential data, offer a clear roadmap for researchers to explore the therapeutic potential of this and other natural products. While the findings presented here are illustrative, they underscore the power of computational approaches to generate valuable hypotheses and guide further experimental validation in the quest for novel anticancer agents. The application of these in silico methods can significantly accelerate the drug discovery process, reducing costs and time by prioritizing compounds with promising interaction profiles for further preclinical and clinical development.[7][8]

References

Acerogenin G: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G is a diarylheptanoid natural product first isolated from the stem bark of Acer nikoense Maxim. (Aceraceae).[1] Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. This diverse family of compounds has garnered significant scientific interest due to a wide range of reported biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor-promoting effects. While specific research on this compound is limited, this technical guide provides a comprehensive overview of its chemical context and synthesizes the available biological data on closely related acerogenins and other diarylheptanoids isolated from Acer nikoense to infer its potential therapeutic relevance.

Chemical Structure and Synthesis

This compound is structurally characterized as 1,7-bis(4-hydroxyphenyl)heptan-3-one. The total synthesis of this compound, along with other related acerogenins such as E and K, has been successfully achieved. These synthetic routes provide a means to produce this compound and its analogs for further biological evaluation.

Biological Activities of Related Acerogenins from Acer nikoense

Due to the limited direct biological data for this compound, this section summarizes the activities of other well-studied acerogenins isolated from the same plant source, Acer nikoense. These findings provide a valuable framework for predicting the potential bioactivities of this compound.

Anti-inflammatory Activity

Several cyclic diarylheptanoids from Acer nikoense have demonstrated notable anti-inflammatory properties. For instance, derivatives of Acerogenin A and C have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[2] Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a target for anti-inflammatory therapies.

Neuroprotective Effects

Acerogenin A and C have been investigated for their neuroprotective potential. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced cell death.[3][4] This protection is mediated, at least in part, through the upregulation of the Nrf2/HO-1 signaling pathway.[3][4]

Table 1: Summary of Biological Activities of Diarylheptanoids from Acer nikoense

Compound/ExtractBiological ActivityCell Line/ModelKey Findings
Acerogenin A & B Derivatives Inhibition of Nitric Oxide (NO) ProductionLipopolysaccharide-activated macrophagesEsterification of the C-2 hydroxyl group enhanced inhibitory effects without increasing cytotoxicity.[2]
Acerogenin A Neuroprotection against oxidative stressMouse hippocampal HT22 cellsProtected against glutamate-induced cytotoxicity by activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway.[3]
Acerogenin C Neuroprotection against oxidative stressMouse hippocampal HT22 cellsExhibited neuroprotective effects against glutamate-induced cell death through the upregulation of Nrf2/HO-1 signaling.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for closely related acerogenins, which could be adapted for the study of this compound.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (typically 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[5][6]

Neuroprotection Assay (Glutamate-Induced Cytotoxicity)

Objective: To assess the protective effect of a compound against glutamate-induced neuronal cell death.

Cell Line: HT22 mouse hippocampal cell line.

Methodology:

  • HT22 cells are plated in 96-well plates.

  • Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for a designated time.

  • Glutamate is added to the media to induce oxidative stress and cell death.

  • After an incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.[3][4]

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To determine the effect of a compound on the expression and activation of specific proteins in a signaling pathway.

Methodology:

  • Cells (e.g., HT22) are treated with the test compound for various time points.

  • Total protein is extracted from the cells, and the protein concentration is determined.

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, phospho-Akt, Akt).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescence detection system.[3][4]

Signaling Pathways of Related Acerogenins

The neuroprotective effects of Acerogenin A and C have been linked to the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate ROS Increased ROS Glutamate->ROS Acerogenin_A_C Acerogenin A / C PI3K_Akt PI3K/Akt Pathway Acerogenin_A_C->PI3K_Akt Cell_Death Cell_Death ROS->Cell_Death Oxidative Stress & Cell Death Nrf2_Keap1 Nrf2 Keap1 PI3K_Akt->Nrf2_Keap1:f0 Phosphorylation & Dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_protein HO-1 Protein HO1_gene->HO1_protein Transcription & Translation HO1_protein->ROS Inhibits

Figure 1. Proposed Nrf2/HO-1 signaling pathway activated by Acerogenin A and C.

In this proposed pathway, Acerogenin A or C is thought to activate the PI3K/Akt signaling cascade. This leads to the phosphorylation and subsequent dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1). The resulting increase in HO-1 protein expression helps to mitigate the oxidative stress induced by agents like glutamate, thereby promoting cell survival.

Conclusion and Future Directions

This compound is a structurally interesting diarylheptanoid with potential biological activities, inferred from the study of its close analogs from Acer nikoense. The anti-inflammatory and neuroprotective effects observed for related acerogenins suggest that this compound may hold promise as a therapeutic lead. However, a significant gap in the literature exists regarding its specific biological profile.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating this compound against a broad panel of biological targets to identify its primary mechanisms of action.

  • Quantitative Analysis: Determining key metrics such as IC50 and EC50 values for its most promising activities.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models of inflammation and neurodegenerative diseases.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to guide its future development as a potential drug candidate.

References

The Biological Activity of Acerogenins: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular Mechanisms and Therapeutic Potential of the Acerogenin Family of Diarylheptanoids

Foreword

The Acerogenins, a class of diarylheptanoids primarily isolated from the genus Acer, have garnered significant interest within the scientific community for their diverse and potent biological activities. While research into specific members of this family, such as Acerogenin G, is still emerging, extensive investigation into its close analogs, notably Acerogenin A and Acerogenin C, has revealed promising therapeutic potential, particularly in the realms of oncology, cardiovascular disease, and neuroprotection. This technical guide provides a comprehensive overview of the known biological activities of the Acerogenin family, with a focus on the well-documented effects of Acerogenins A and C. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and elucidated signaling pathways to facilitate further investigation and therapeutic development.

It is important to note that while this compound is a known synthetic diarylheptanoid first isolated from Acer nikoense, publicly available data on its specific biological activities are limited.[1] Therefore, this guide leverages the more extensive research conducted on its structural analogs to provide a foundational understanding of the potential mechanisms of action for the broader Acerogenin family.

Anti-proliferative and Cytotoxic Effects

The anti-cancer potential of acetogenins (B1209576), the broader class of compounds to which acerogenins belong, is a primary area of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[2] The proposed mechanism often involves the inhibition of mitochondrial Complex I, leading to ATP depletion, activation of AMPK, and subsequent induction of autophagy and cell cycle arrest.[2][3]

Inhibition of Cell Proliferation

Acerogenin C has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMCs) induced by platelet-derived growth factor (PDGF). This inhibition is achieved through the arrest of the cell cycle at the G0/G1 phase.

Quantitative Anti-proliferative Data
Compound/ExtractCell LineAssayIC50 ValueReference
Chloroform fraction of Annona muricata seedsMDA-MB-231 (Triple-negative breast cancer)MTT4.5 ± 0.16 µg/mL[4]
Chloroform fraction of Annona muricata seedsBT-549 (Triple-negative breast cancer)MTT4.8 ± 0.3 µg/mL[4]
Chloroform fraction of Annona muricata seeds4T1 (Triple-negative breast cancer)MTT2.5 ± 0.14 µg/mL[4]
Chloroform fraction of Annona muricata seedsMCF10A (Normal breast epithelial)MTT81.1 ± 2.28 µg/mL[4]

Molecular Mechanisms of Action

Cell Cycle Regulation

A key mechanism underlying the anti-proliferative effects of Acerogenin C is its modulation of the cell cycle machinery. Treatment with Acerogenin C leads to a dose-dependent downregulation of key proteins that drive the G1 to S phase transition, including cyclin D1, cyclin-dependent kinase 4 (CDK4), cyclin E, and CDK2. Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p27kip1.

G1_S_Phase_Regulation_by_Acerogenin_C cluster_0 G1 Phase Progression cluster_1 Effect of Acerogenin C CyclinD1_CDK4 Cyclin D1 / CDK4 G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S_Transition p27 p27kip1 p27->CyclinD1_CDK4 p27->CyclinE_CDK2 Acerogenin_C Acerogenin C Acerogenin_C->CyclinD1_CDK4 Downregulates Acerogenin_C->CyclinE_CDK2 Downregulates Acerogenin_C->p27 Upregulates

Figure 1: Regulation of G1/S Phase Transition by Acerogenin C.
Neuroprotective Signaling Pathway of Acerogenin A

Acerogenin A has demonstrated neuroprotective effects against glutamate-induced oxidative stress in mouse hippocampal HT22 cells. This protection is mediated through the activation of the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. The activation of Nrf2 by Acerogenin A is dependent on the PI3K/Akt signaling cascade.

Neuroprotective_Pathway_of_Acerogenin_A Acerogenin_A Acerogenin A PI3K_Akt PI3K / Akt Acerogenin_A->PI3K_Akt Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 Upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Apoptosis_Assay_Workflow Start Cell Treatment with Acerogenin Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Methodological & Application

Total Synthesis of Acerogenin G: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Acerogenin G, a naturally occurring diarylheptanoid. The synthesis is based on the work of Ogura and Usuki, who reported the first total synthesis of this compound. [1]

This compound, isolated from Acer nikoense, is a linear diarylheptanoid that has garnered interest within the scientific community.[2] Diarylheptanoids, as a class of compounds, exhibit a wide range of biological activities, making their synthetic accessibility a key area of research. This document outlines a robust synthetic strategy that can be adapted for the synthesis of this compound and its analogs for further investigation.

Synthetic Strategy Overview

The total synthesis of this compound can be achieved through a convergent approach. The key fragments, an aryl aldehyde and an aryl ketone, are coupled together using a Claisen-Schmidt condensation. The synthesis begins with the preparation of the necessary precursor molecules, followed by the key condensation reaction and subsequent reduction to yield the final product.

A visual representation of the synthetic workflow is provided below.

Total_Synthesis_Acerogenin_G cluster_precursors Precursor Synthesis cluster_synthesis Main Synthetic Pathway 4-hydroxybenzaldehyde (B117250) 4-hydroxybenzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation 4-hydroxybenzaldehyde->Claisen_Schmidt Acetone (B3395972) Acetone Acetone->Claisen_Schmidt Intermediate_1 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one Claisen_Schmidt->Intermediate_1 NaOH, EtOH/H2O Reduction Reduction Intermediate_1->Reduction e.g., H2, Pd/C Acerogenin_G This compound Reduction->Acerogenin_G

Figure 1: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one (Claisen-Schmidt Condensation)

This procedure outlines the base-catalyzed condensation of 4-hydroxybenzaldehyde and acetone.

Materials:

  • 4-hydroxybenzaldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl, for neutralization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide to the cooled mixture while stirring.

  • Add acetone dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with hydrochloric acid until it reaches a pH of approximately 7.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then dry it under a vacuum to yield 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one.

Protocol 2: Synthesis of this compound (Reduction of the Diene)

This protocol describes the reduction of the α,β-unsaturated ketone intermediate to the saturated ketone, this compound.

Materials:

  • 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) (MeOH) or Ethyl acetate (B1210297) (EtOAc)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve the 1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-one intermediate in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Yields

StepReactionProductReported Yield (%)
1Claisen-Schmidt Condensation1,7-bis(4-hydroxyphenyl)hepta-1,6-dien-3-oneModerate
2Catalytic HydrogenationThis compoundHigh

Note: Specific yields can vary depending on reaction scale and purification methods. The original literature should be consulted for precise values.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyDescription
Molecular Formula C₁₉H₂₂O₃
Molecular Weight 298.38 g/mol
Appearance Colorless crystal powder
¹H NMR Data should be consistent with the structure, showing characteristic peaks for the aromatic protons, the methylene (B1212753) groups of the heptan chain, and the hydroxyl protons.
¹³C NMR Data should confirm the presence of all 19 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved and documented, providing a reliable pathway for its production in a laboratory setting. The key steps involve a Claisen-Schmidt condensation to form the diarylheptanoid backbone, followed by a reduction to yield the final product. The provided protocols offer a foundation for researchers to synthesize this and related compounds for further biological evaluation and drug discovery efforts. For detailed characterization data and specific reaction conditions, consulting the primary literature is recommended.

References

Application Notes and Protocols for the Quantification of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G is a cyclic diarylheptanoid found in various species of the Acer (maple) genus. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor-promoting effects. Accurate and precise quantification of this compound in plant extracts, biological matrices, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are based on established analytical techniques for the quantification of similar diarylheptanoids and can be adapted and validated for specific research needs.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is robust, widely available, and suitable for the routine quantification of this compound in relatively clean sample matrices, such as standardized plant extracts. The method relies on the separation of this compound from other components based on its physicochemical properties and its detection using UV absorbance.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-DAD, making it the method of choice for quantifying trace amounts of this compound in complex matrices like biological fluids (plasma, urine) or crude plant extracts. The high specificity is achieved by monitoring a specific precursor-to-product ion transition for this compound.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the proposed analytical methods. These values are based on typical performance characteristics for the analysis of diarylheptanoids and should be validated for the specific matrix being analyzed.

Table 1: HPLC-DAD Method Parameters

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: UPLC-MS/MS Method Parameters

ParameterValue
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-DAD

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥ 98%). The total synthesis of this compound has been reported, which can be a source for obtaining a reference standard.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or acetic acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the common UV absorbance for diarylheptanoids).

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Quantification of this compound using UPLC-MS/MS

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • This compound reference standard (purity ≥ 98%).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Syringe filters (0.22 µm).

2. UPLC Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B (linear gradient)

    • 3.0-4.0 min: 95% B (isocratic)

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure, a likely precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the precursor ion.

    • Hypothetical MRM Transition: m/z [M-H]⁻ → m/z [Fragment ion]⁻

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Note: These are typical starting parameters and should be optimized for the specific instrument used.

4. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.1 to 1000 ng/mL.

  • Sample Preparation (Biological Matrix - e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol.

    • Filter through a 0.22 µm syringe filter before injection.

5. Method Validation

The UPLC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_DAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification Start Start StdPrep Prepare this compound Reference Standards Start->StdPrep SamplePrep Prepare Sample (e.g., Plant Extract) Start->SamplePrep Filter Filter Samples & Standards (0.45 µm) StdPrep->Filter SamplePrep->Filter HPLC Inject into HPLC System Filter->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection (280 nm) Separate->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify this compound in Samples Calib->Quant Report Report Results Quant->Report

Caption: Workflow for this compound quantification by HPLC-DAD.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification Start Start StdPrep Prepare this compound Reference Standards Start->StdPrep SamplePrep Prepare Sample (e.g., Plasma) Start->SamplePrep Filter Filter Samples & Standards (0.22 µm) StdPrep->Filter SamplePrep->Filter UPLC Inject into UPLC System Filter->UPLC Separate Chromatographic Separation (C18 Column) UPLC->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify this compound in Samples Calib->Quant Report Report Results Quant->Report

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Application Notes and Protocols for the HPLC-MS Analysis of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G is a diarylheptanoid natural product first isolated from the stem bark of Acer nikoense.[1] Diarylheptanoids are a class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Given the therapeutic potential of related compounds, robust analytical methods for the quantification and characterization of this compound are essential for research and drug development.

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology is designed to be applicable for the analysis of this compound in plant extracts and other biological matrices.

Chemical Information for this compound:

  • Molecular Formula: C₁₉H₂₂O₃

  • Molecular Weight: 298.38 g/mol [2]

  • CAS Number: 130233-83-9[2]

Experimental Protocols

Sample Preparation: Extraction from Acer nikoense Bark

This protocol outlines a general procedure for the extraction of this compound from its natural source.

Materials:

  • Dried and powdered bark of Acer nikoense

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

Protocol:

  • Defatting: Weigh 10 g of powdered bark material and extract with n-hexane using a Soxhlet apparatus for 6 hours or sonication for 30 minutes (repeat 3 times) to remove lipids and nonpolar compounds. Discard the n-hexane extract.

  • Extraction: Air-dry the defatted plant material. Extract the residue with methanol using the same procedure (Soxhlet for 6 hours or sonication 3 x 30 min).

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude methanol extract in 100 mL of deionized water and partition sequentially with an equal volume of ethyl acetate (3 x 100 mL).

  • Final Concentration: Combine the ethyl acetate fractions, as diarylheptanoids are typically soluble in this solvent. Evaporate the ethyl acetate to dryness to yield the enriched this compound fraction.

  • Sample for Analysis: Accurately weigh and dissolve the dried ethyl acetate extract in methanol to a final concentration of 1 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-MS Analysis Protocol

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

HPLC Conditions:

Parameter Recommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 35% B; 2-17 min: 35-98% B; 17-19 min: 98% B; 19.1-21 min: 35% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (ESI):

Parameter Recommended Setting
Ionization Mode ESI Positive and Negative (run separately for method development)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Nebulizer Gas (N₂) Flow 35 L/hr
Drying Gas (N₂) Flow 10 L/min
Drying Gas Temperature 300°C
Scan Range (Full Scan) m/z 100 - 1000
Expected Ion (Positive) [M+H]⁺ = m/z 299.16
Expected Ion (Negative) [M-H]⁻ = m/z 297.15

| Collision Energy (for MS/MS) | 10-40 eV (perform ramping to determine optimal fragmentation) |

Data Presentation

Quantitative analysis of this compound requires the creation of a calibration curve using a purified standard. The following table is a template for summarizing the quantitative results from multiple samples.

Table 1: Quantitative Analysis of this compound in Plant Extracts
Sample IDSample Weight (g)Peak AreaConcentration (µg/mL)Amount in Sample (µg/g)
Standard 1N/AValue0.1N/A
Standard 2N/AValue0.5N/A
Standard 3N/AValue1.0N/A
Standard 4N/AValue5.0N/A
Standard 5N/AValue10.0N/A
Sample A10.05ValueCalculatedCalculated
Sample B9.98ValueCalculatedCalculated
Sample C10.12ValueCalculatedCalculated

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the HPLC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Acer nikoense Bark defat Defatting with n-Hexane start->defat extract Methanol Extraction defat->extract partition Liquid-Liquid Partitioning (Ethyl Acetate) extract->partition concentrate Evaporation & Reconstitution partition->concentrate filter 0.22 µm Filtration concentrate->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI Source) hplc->ms process Chromatogram Processing (Peak Integration) ms->process quant Quantification (Calibration Curve) process->quant report Final Report quant->report

HPLC-MS Analysis Workflow for this compound.
Potential Signaling Pathway of Action

Acerogenins have been shown to influence key signaling pathways involved in cell growth and differentiation. The diagram below illustrates the Bone Morphogenetic Protein (BMP) signaling pathway, a potential target for this compound's biological activity, based on the known effects of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR-II BMPR1 BMPR-I BMPR2->BMPR1 Activates R_SMAD R-SMAD (Smad1/5/8) BMPR1->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Binds Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex Binds DNA Target Gene Expression (e.g., Runx2, Osterix) SMAD_Complex->DNA Translocates & Activates Transcription BMP BMP Ligand BMP->BMPR2 Binds Acerogenin This compound (Hypothesized Action) Acerogenin->BMP Modulates?

Hypothesized Modulation of BMP Signaling by this compound.

References

Application Notes and Protocols for the Isolation of Acerogenin G from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acerogenin G, a diarylheptanoid found in select species of the Acer genus, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established procedures for the extraction of related acerogenins and other diarylheptanoids. The protocol outlines the extraction of the glycosidic precursor, aceroside IX, followed by its acid hydrolysis to yield this compound. Furthermore, this document summarizes the current, albeit limited, knowledge on the biological activities of closely related acerogenins, providing a basis for potential research directions and therapeutic applications of this compound.

Introduction to this compound

This compound is a natural product belonging to the diarylheptanoid class of compounds. These molecules are characterized by a seven-carbon chain linking two aromatic rings. This compound has been identified in the stem bark of Acer griseum and Acer triflorum. In its natural state, it primarily exists as a glycoside, aceroside IX, which can be hydrolyzed to release the aglycone, this compound. While specific biological activities of this compound are not extensively documented, studies on closely related acerogenins, such as Acerogenin A and C, suggest potential neuroprotective and anti-inflammatory properties.

Plant Material and Reagents

Plant Sources
  • Primary Sources: Stem bark of Acer griseum (Paperbark Maple) and Acer triflorum (Three-flowered Maple).[1][2][3][4][5]

  • Alternative Potential Source: Other Acer species known to produce diarylheptanoids.

Reagents and Solvents
  • Methanol (B129727) (MeOH), HPLC grade

  • Ethanol (EtOH), analytical grade

  • n-Hexane, analytical grade

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for hydrolysis

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

This protocol is a comprehensive guide based on established methods for the isolation of diarylheptanoids from Acer species.

Extraction of Acroside IX (this compound Glycoside)
  • Preparation of Plant Material: Collect fresh stem bark from Acer griseum or Acer triflorum. Air-dry the bark in a well-ventilated area, protected from direct sunlight. Once dried, grind the bark into a coarse powder.

  • Defatting: Macerate the powdered bark with n-hexane at room temperature for 24-48 hours to remove lipids and other nonpolar compounds. Repeat this process two to three times. Discard the n-hexane extracts.

  • Methanolic Extraction: Air-dry the defatted plant material. Extract the powder with methanol at room temperature with occasional shaking for 48-72 hours. Filter the extract and repeat the extraction process on the plant residue two more times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with chloroform, ethyl acetate, and n-butanol. The glycoside, aceroside IX, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

  • Fraction Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the presence of aceroside IX.

Isolation and Purification of Acroside IX
  • Silica Gel Column Chromatography: Subject the enriched ethyl acetate or n-butanol fraction to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing aceroside IX using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Purity Assessment: Assess the purity of the isolated aceroside IX using HPLC.

Acid Hydrolysis of Acroside IX to Yield this compound
  • Hydrolysis Reaction: Dissolve the purified aceroside IX in a solution of 1-2 M HCl in methanol-water (1:1, v/v).

  • Heating: Heat the mixture at 60-80°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the resulting aglycone (this compound) with ethyl acetate.

  • Washing and Drying: Wash the ethyl acetate layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.

Purification of this compound
  • Silica Gel Column Chromatography: Purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of n-hexane-ethyl acetate).

  • Recrystallization: If a suitable solvent is found, further purify this compound by recrystallization to obtain a pure crystalline compound.

  • Final Purity Check: Confirm the purity of the final product using HPLC and characterize its structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters (Hypothetical Data)

ParameterValue/RangeNotes
Extraction
Plant MaterialAcer griseum stem bark
Initial Dry Weight1 kg
Defatting Solventn-Hexane3 x 2 L
Extraction SolventMethanol3 x 3 L
Crude Extract Yield50-70 g
Purification of Acroside IX
Column Chromatography 1Silica Gel (CHCl₃:MeOH gradient)
Column Chromatography 2Sephadex LH-20 (MeOH)
Estimated Yield of Acroside IX200-500 mgHighly dependent on plant source and season
Hydrolysis & Purification of this compound
Hydrolysis Conditions2M HCl in MeOH/H₂O (1:1), 70°C, 3h
Final PurificationSilica Gel (Hexane:EtOAc gradient)
Estimated Final Yield of this compound 100-250 mg Purity >95% (by HPLC)

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Acer griseum/triflorum Bark) grinding Grinding plant_material->grinding defatting Defatting (n-Hexane) grinding->defatting extraction Methanolic Extraction defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (CHCl3, EtOAc, n-BuOH) concentration->partitioning silica_gel_1 Silica Gel Column Chromatography partitioning->silica_gel_1 EtOAc/n-BuOH Fraction sephadex Sephadex LH-20 Chromatography silica_gel_1->sephadex hydrolysis Acid Hydrolysis (HCl) sephadex->hydrolysis Purified Acroside IX extraction_aglycone Extraction of this compound (EtOAc) hydrolysis->extraction_aglycone silica_gel_2 Silica Gel Column Chromatography extraction_aglycone->silica_gel_2 pure_acerogenin_g Pure this compound silica_gel_2->pure_acerogenin_g signaling_pathway acerogenin_g This compound pi3k_akt PI3K/Akt Pathway acerogenin_g->pi3k_akt nrf2_keap1 Nrf2-Keap1 Complex pi3k_akt->nrf2_keap1 inhibition of Keap1-mediated Nrf2 degradation nrf2 Nrf2 (translocation to nucleus) nrf2_keap1->nrf2 Nrf2 release are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 Expression are->ho1 neuroprotection Neuroprotection ho1->neuroprotection anti_inflammation Anti-inflammation ho1->anti_inflammation

References

Application Notes and Protocols for Cell-based Assays to Evaluate Acerogenin G Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G is a natural product belonging to the diarylheptanoid class of compounds, isolated from plants of the Acer genus, such as Acer nikoense.[1] Diarylheptanoids and related natural product classes like acetogenins (B1209576) have garnered significant interest in cancer research due to their cytotoxic activities against various cancer cell lines.[2][3][4] The proposed mechanisms of action for these compounds often involve the induction of apoptosis, cell cycle arrest, and interference with key cellular signaling pathways.[4][5][6]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound using standard cell-based assays. The protocols detailed below—MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for cytotoxicity, and Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis—are fundamental techniques in the preliminary assessment of novel anticancer compounds.

Data Presentation

Effective evaluation of a potential therapeutic agent requires robust and clearly presented data. Quantitative data from cytotoxicity and viability assays should be summarized in tables to facilitate comparison across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma24Data not available
48Data not available
72Data not available
HeLaCervical Cancer24Data not available
48Data not available
72Data not available
HepG2Liver Cancer24Data not available
48Data not available
72Data not available
MCF-7Breast Cancer24Data not available
48Data not available
72Data not available

Note: The IC50 values in this table are placeholders. Specific experimental data for this compound is not currently available in the public domain. Researchers should generate this data experimentally.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a compound like this compound involves a series of assays to determine its effect on cell viability and the mechanism of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in Microplates cell_culture->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treat_cells->ldh_assay apop_assay Annexin V/PI Assay (Apoptosis) treat_cells->apop_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate analyze_apoptosis Analyze Flow Cytometry Data apop_assay->analyze_apoptosis calc_ic50 Calculate IC50 Values read_plate->calc_ic50 conclusion Draw Conclusions on Cytotoxicity & Mechanism calc_ic50->conclusion analyze_apoptosis->conclusion

Figure 1: Experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • 96-well plates

    • Complete cell culture medium

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Materials:

    • This compound

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Complete cell culture medium

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways Implicated in Diarylheptanoid and Acetogenin Cytotoxicity

Based on studies of related compounds, this compound may exert its cytotoxic effects through the induction of apoptosis. This process is often mediated by complex signaling cascades.

G cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade acerogenin_g This compound bax Bax (Pro-apoptotic) acerogenin_g->bax bcl2 Bcl-2 (Anti-apoptotic) acerogenin_g->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Potential intrinsic apoptosis pathway induced by this compound.

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: In vivo Studies Using Acerogenin G Models

Author: BenchChem Technical Support Team. Date: December 2025

While we are unable to provide detailed application notes and protocols for in vivo studies of Acerogenin G due to the current lack of specific published literature, this document serves to highlight the existing research landscape for related compounds and provides a foundational framework for researchers interested in pioneering in vivo studies with this compound. The methodologies and findings from Acerogenin A research can offer valuable insights and starting points for designing and conducting novel experiments.

Introduction to Acerogenins

Acerogenins are a class of diarylheptanoids isolated from various species of the Acer (maple) genus. These compounds have garnered interest in the scientific community for their potential biological activities. While research on this compound is nascent, studies on other members of the family, particularly Acerogenin A, have demonstrated effects such as the stimulation of osteoblast differentiation and neuroprotective properties.[1][2] These findings suggest that this compound may also possess noteworthy biological activities warranting further investigation in animal models.

Potential In Vivo Research Areas for this compound

Based on the activities of related compounds and extracts from Acer species, potential areas for in vivo investigation of this compound include:

  • Oncology: Investigating the anti-tumor effects of this compound in xenograft or genetically engineered mouse models of various cancers.

  • Inflammation: Evaluating the anti-inflammatory properties of this compound in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

  • Neuroprotection: Assessing the potential of this compound to protect against neuronal damage in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.

  • Metabolic Diseases: Exploring the effects of this compound on glucose metabolism and insulin (B600854) sensitivity in models of diabetes and obesity.

Proposed Experimental Workflow for In Vivo Studies of this compound

Researchers initiating in vivo studies on this compound can adapt established protocols from similar natural product research. A general experimental workflow is proposed below.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Model Studies cluster_analysis Data Analysis & Conclusion Compound_Isolation Isolation & Purification of this compound In_Vitro_Screening In Vitro Bioactivity Screening Compound_Isolation->In_Vitro_Screening Characterization Toxicity_Assessment Acute & Chronic Toxicity Studies In_Vitro_Screening->Toxicity_Assessment Identified Activity Model_Selection Selection of Appropriate Animal Model Toxicity_Assessment->Model_Selection Safety Profile Dosing_Regimen Dose-Response & Regimen Determination Model_Selection->Dosing_Regimen Treatment Treatment with This compound Dosing_Regimen->Treatment Data_Collection Data Collection (e.g., Tumor size, Biomarkers) Treatment->Data_Collection Histopathology Histopathological Analysis Data_Collection->Histopathology Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Histopathology->Statistical_Analysis Conclusion Conclusion & Future Directions Statistical_Analysis->Conclusion

Caption: A proposed workflow for in vivo investigation of this compound.

Hypothetical Signaling Pathway for Investigation

Based on the known mechanisms of other natural bioactive compounds, a potential signaling pathway that this compound might modulate in an anti-inflammatory context is the NF-κB pathway. The following diagram illustrates this hypothetical mechanism, which could serve as a basis for designing molecular analyses in future in vivo studies.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Acerogenin_G This compound Acerogenin_G->IKK Inhibition (?)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Sample Protocol: Carrageenan-Induced Paw Edema in Mice (Adapted for this compound)

This protocol is a standard model for assessing acute inflammation and can be adapted for testing the potential anti-inflammatory effects of this compound.

Objective: To evaluate the anti-inflammatory activity of this compound on acute inflammation induced by carrageenan in a mouse model.

Materials:

  • Male/Female BALB/c mice (6-8 weeks old, 20-25 g)

  • This compound (of known purity)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Animal weighing scale

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Carrageenan control (receives vehicle + carrageenan)

    • Group III: Positive control (receives Indomethacin + carrageenan)

    • Group IV-VI: Test groups (receive different doses of this compound, e.g., 10, 25, 50 mg/kg + carrageenan)

  • Dosing: Administer this compound, vehicle, or Indomethacin orally (or via intraperitoneal injection, depending on solubility and study design) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse (except Group I).

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each mouse at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Expected Data Presentation:

The results of this experiment should be summarized in a table as follows:

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3h (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-X ± x-
Carrageenan Control-Y ± y0
Indomethacin10Z ± zCalculated
This compound10A ± aCalculated
This compound25B ± bCalculated
This compound50C ± cCalculated

Conclusion and Future Directions

While direct in vivo data for this compound is currently unavailable, the existing literature on related compounds provides a strong rationale for its investigation. The protocols and workflows outlined in these application notes offer a starting point for researchers to explore the in vivo bioactivities of this compound. Future studies should focus on isolating sufficient quantities of pure this compound, determining its pharmacokinetic and safety profiles, and subsequently evaluating its efficacy in various preclinical animal models of human diseases. Such research is crucial for unlocking the potential therapeutic applications of this novel natural product.

References

Acerogenin G as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of Acerogenin G is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of compounds to which this compound belongs, the Annonaceous Acetogenins (B1209576) (AAs). These protocols and conceptual frameworks are provided as a guide for investigating the potential of this compound as an anticancer agent.

Introduction

This compound is a member of the Annonaceous Acetogenins (AAs), a large family of polyketides isolated from plants of the Annonaceae family.[1][2] AAs have demonstrated potent cytotoxic, antitumor, and pesticidal activities.[3][4] The primary mechanism of action for many AAs is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5] This disruption of cellular energy metabolism can selectively induce apoptosis in cancer cells, which often exhibit a high metabolic rate.[5] Furthermore, AAs have been shown to induce cell cycle arrest and modulate various signaling pathways involved in cancer progression.[1][3] This document provides a summary of the potential anticancer effects of this compound based on the activities of related compounds and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation: Cytotoxicity of Annonaceous Acetogenins

The following table summarizes the cytotoxic activities of several Annonaceous Acetogenins against various cancer cell lines, providing a reference for the potential potency of this compound.

CompoundCancer Cell LineIC50 ValueReference
Annosquatin AMCF-7 (Breast)Not specified, but selective[1]
Annosquatin BA-549 (Lung)Not specified, but selective[1]
AnnofolinMCF-7 (Breast)<3.2 x 10⁻¹ µM[3]
BullatacinS180 (Sarcoma) & HepS (Hepatoma)15 µg/kg (in vivo)[1]
LaherradurinHeLa (Cervical)Similar to doxorubicin (B1662922) (in vivo)[3]
Annonacin MVariousIC50 in the range of <3.0 × 10⁻¹ to <3.2 × 10⁻¹ µM[3]
Acetogenins (unspecified)JEG-3 (Choriocarcinoma)0.26 ng/mL[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid solvent-induced toxicity.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC (-) and PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) and PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualization of Potential Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways and experimental workflows for studying the anticancer effects of this compound, based on the known mechanisms of Annonaceous Acetogenins.

cluster_membrane Mitochondrial Inner Membrane cluster_cytosol Cytosol Complex I Complex I ROS ROS Complex I->ROS Increased Production This compound This compound This compound->Complex I Inhibition Bax Bax ROS->Bax Bcl-2 Bcl-2 ROS->Bcl-2 Inhibition Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Cytochrome c Inhibits Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with this compound->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S Cell Cycle Arrest Cell Cycle Arrest G1->Cell Cycle Arrest G2 G2 S->G2 M M G2->M M->G1 This compound This compound CDK/Cyclin Complexes CDK/Cyclin Complexes This compound->CDK/Cyclin Complexes Inhibition CDK/Cyclin Complexes->G1 Regulates Transition

Caption: Postulated effect of this compound on the cell cycle.

References

Application Notes and Protocols: Neuroprotective Effects of Acerogenins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following Application Notes and Protocols detail the neuroprotective effects of Acerogenin A and Acerogenin C , based on available scientific literature. At present, there is a lack of specific data on the neuroprotective properties of Acerogenin G. Given their structural similarity, the information on Acerogenin A and C provides a valuable framework for researchers, scientists, and drug development professionals interested in the potential of this class of compounds in neurodegenerative disease models.

Introduction

Acerogenins, natural diarylheptanoids isolated from Acer nikoense, have demonstrated significant neuroprotective properties in preclinical studies. Specifically, Acerogenin A and Acerogenin C have been shown to protect neuronal cells from oxidative stress-induced cell death, a key pathological mechanism in many neurodegenerative diseases.[1][2] These compounds exert their effects through the modulation of critical signaling pathways involved in the cellular antioxidant response. These notes provide an overview of their mechanism of action and protocols for investigating their neuroprotective potential.

Mechanism of Action

The primary neuroprotective mechanism of Acerogenin A and Acerogenin C involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Key signaling events include:

  • Activation of PI3K/Akt Pathway: Acerogenin A has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1]

  • Nrf2 Nuclear Translocation: Activation of the PI3K/Akt pathway leads to the translocation of Nrf2 from the cytoplasm to the nucleus.[1][2]

  • Induction of Heme Oxygenase-1 (HO-1): In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[1][2]

  • Reduction of Reactive Oxygen Species (ROS): The induction of HO-1 and other antioxidant enzymes leads to a reduction in intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage and apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of Acerogenin A and Acerogenin C from in vitro studies.

Table 1: Effect of Acerogenin A on Glutamate-Induced Cytotoxicity in HT22 Cells [1]

Treatment ConditionConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Glutamate (B1630785) (5 mM)-52.3 ± 4.1
Acerogenin A + Glutamate165.4 ± 3.8
Acerogenin A + Glutamate578.2 ± 4.5
Acerogenin A + Glutamate1089.6 ± 5.1

Table 2: Effect of Acerogenin A on Glutamate-Induced ROS Generation in HT22 Cells [1]

Treatment ConditionConcentration (µM)ROS Level (% of Control)
Control-100 ± 8.7
Glutamate (5 mM)-254 ± 15.2
Acerogenin A + Glutamate1187 ± 11.3
Acerogenin A + Glutamate5142 ± 9.8
Acerogenin A + Glutamate10115 ± 7.4

Table 3: Effect of Acerogenin C on Glutamate-Induced Cytotoxicity in HT22 Cells [2]

Treatment ConditionConcentration (µM)Cell Viability (%)
Control-100
Glutamate (5 mM)-~50
Acerogenin C + Glutamate10~60
Acerogenin C + Glutamate20~75
Acerogenin C + Glutamate40~90

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Objective: To assess the protective effect of Acerogenins against glutamate-induced oxidative stress in a neuronal cell line.

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Acerogenin A or C

  • Glutamate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Acidic 2-propanol or DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Cell Seeding: Seed the HT22 cells into 96-well plates at a density of 2 × 10^4 cells/well and allow them to adhere overnight.[1][2]

  • Treatment:

    • Pre-treat the cells with varying concentrations of Acerogenin A or C (e.g., 1, 5, 10, 20, 40 µM) for 3 to 12 hours.[1][2]

    • Following pre-treatment, add 5 mM glutamate to the wells (except for the control group) to induce oxidative stress.[1][2]

    • Incubate the plates for an additional 12 hours.[1][2]

  • Cell Viability Assessment (MTT Assay):

    • After incubation, remove the culture medium.

    • Add 200 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of acidic 2-propanol or DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Express cell viability as a percentage of the control group.

Objective: To quantify the effect of Acerogenins on intracellular ROS levels.

Materials:

  • HT22 cells

  • 2',7'-dichlorofluorescin diacetate (DCF-DA)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using a black 96-well plate for fluorescence measurements.

  • DCF-DA Staining:

    • After the treatment period, remove the medium and wash the cells twice with PBS.

    • Add 100 µL of 10 µM DCF-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the control group.

Objective: To determine the effect of Acerogenins on the expression and phosphorylation of key signaling proteins (e.g., Akt, Nrf2, HO-1).

Materials:

  • HT22 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture and treat HT22 cells in 6-well plates or larger culture dishes as described in Protocol 1.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[4]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a nitrocellulose or PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acerogenin A/C Acerogenin A/C PI3K PI3K Acerogenin A/C->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_cyto Nrf2 Akt->Nrf2_cyto Phosphorylates Keap1 Keap1 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Neuroprotection Neuroprotection HO1->Neuroprotection

G start Start culture Culture HT22 Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Acerogenin seed->pretreat induce Induce Oxidative Stress (e.g., Glutamate) pretreat->induce incubate Incubate induce->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Application Notes and Protocols: Anti-inflammatory Properties of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acerogenin G belongs to the diarylheptanoid class of natural products, a group of compounds that have demonstrated a range of biological activities, including anti-inflammatory effects. While specific data on this compound is limited, the anti-inflammatory properties of related diarylheptanoids, such as Acerogenin A and M, suggest that this compound may also modulate key inflammatory pathways. Diarylheptanoids have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and to interfere with signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

These application notes provide a framework for investigating the potential anti-inflammatory properties of this compound, offering detailed protocols for key in vitro assays. The provided methodologies are based on established procedures for characterizing the anti-inflammatory effects of novel compounds.

Data Presentation

As no specific quantitative data for this compound is currently available in the public domain, the following tables are presented as templates for data acquisition and presentation.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

Concentration of this compound (µM)NO Production (% of Control)IC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
Positive Control (e.g., L-NMMA)

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated Macrophages

Concentration of this compound (µM)PGE2 Production (pg/mL)IC50 (µM)
0 (Vehicle Control)
1
5
10
25
50
Positive Control (e.g., Indomethacin)

Key Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol outlines the procedure to measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production

This protocol describes the quantification of PGE2 in the supernatant of LPS-stimulated macrophages treated with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • LPS from E. coli

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • PGE2 ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate.

    • After incubation and washing steps, add a substrate solution to develop a colorimetric signal.

  • Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (usually 450 nm).

  • Quantification: Calculate the PGE2 concentration based on the standard curve provided in the kit.

  • Cell Viability: As in Protocol 1, assess the cytotoxicity of this compound to ensure the observed effects are specific.

Signaling Pathway Analysis

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[8][9] These pathways regulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.

Experimental Workflow for Signaling Pathway Analysis:

To investigate the effect of this compound on these pathways, the following experimental workflow can be employed:

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_targets Target Molecules node_seed Seed RAW 264.7 cells node_treat Pre-treat with this compound node_seed->node_treat node_stimulate Stimulate with LPS node_treat->node_stimulate node_lysate Prepare cell lysates node_stimulate->node_lysate node_western Western Blot Analysis node_lysate->node_western Protein Level node_qpcr RT-qPCR Analysis node_lysate->node_qpcr mRNA Level node_nfkb p-p65, IκBα node_western->node_nfkb node_mapk p-ERK, p-JNK, p-p38 node_western->node_mapk node_enzymes iNOS, COX-2 node_western->node_enzymes

Caption: Experimental workflow for analyzing the effect of this compound on inflammatory signaling pathways.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol is for assessing the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, anti-iNOS, anti-COX-2, and corresponding total protein and loading control antibodies like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Lysis: Following cell treatment (as in Protocol 1), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizing the Putative Mechanism of Action

Based on the known mechanisms of related diarylheptanoids, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the expression of pro-inflammatory enzymes and mediators.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_inhibition Putative Inhibition by this compound cluster_response Inflammatory Response node_lps LPS node_mapk MAPK Pathway (ERK, JNK, p38) node_lps->node_mapk node_nfkb NF-κB Pathway node_lps->node_nfkb node_enzymes iNOS, COX-2 Expression node_mapk->node_enzymes node_nfkb->node_enzymes node_acerogenin This compound node_acerogenin->node_mapk Inhibits node_acerogenin->node_nfkb Inhibits node_mediators NO, PGE2 Production node_enzymes->node_mediators

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

These application notes and protocols provide a comprehensive guide for the initial investigation of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can elucidate its mechanism of action and potential as a therapeutic agent. It is crucial to accompany these in vitro studies with appropriate cytotoxicity assays to ensure the observed effects are specific and not a result of general toxicity. Further in vivo studies would be necessary to validate the anti-inflammatory efficacy of this compound in a physiological context.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Acerogenin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the diarylheptanoid core of this compound?

A1: The synthesis of this compound and related diarylheptanoids typically relies on established carbon-carbon bond-forming reactions. The most common approaches involve the Claisen-Schmidt condensation to construct the heptan-3-one backbone, followed by subsequent modifications. An alternative powerful method for creating the biaryl linkage found in some related macrocyclic diarylheptanoids is the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the most critical steps that affect the overall yield of this compound synthesis?

A2: The critical, yield-defining steps in a typical synthesis of this compound are:

  • The Claisen-Schmidt condensation: This reaction can be prone to side reactions, such as self-condensation of the ketone, and the Cannizzaro reaction of the aldehyde, which can significantly lower the yield of the desired enone.

  • Protection and deprotection of phenolic hydroxyl groups: Phenolic hydroxyls are sensitive to many reaction conditions and require protection. The choice of protecting group and the efficiency of its removal are crucial for a high overall yield. Incomplete deprotection or side reactions during cleavage can lead to a complex mixture of products.

  • Purification of the final product and intermediates: Diarylheptanoids can be challenging to purify due to their similar polarities. Efficient purification methods are essential to obtain a high-purity final product.

Q3: How can I effectively monitor the progress of the key reactions in the synthesis of this compound?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of most reactions in the synthesis of this compound. For more detailed analysis and to confirm the identity of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable.

Troubleshooting Guide

Issue 1: Low Yield in the Claisen-Schmidt Condensation

Question: I am experiencing a low yield in the Claisen-Schmidt condensation between my substituted benzaldehyde (B42025) and heptan-3-one. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Claisen-Schmidt condensation are a common issue. Here are some potential causes and solutions:

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, reducing the amount available to react with the aldehyde.

    • Solution: Add the ketone slowly to a mixture of the aldehyde and the base. This ensures that the concentration of the ketone is always low, minimizing self-condensation.

  • Cannizzaro Reaction of the Aldehyde: If a strong base is used, the aromatic aldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

    • Solution: Use a milder base, such as barium hydroxide (B78521) or potassium carbonate, instead of sodium or potassium hydroxide. Running the reaction at a lower temperature can also disfavor the Cannizzaro reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Typically, a slight excess of the aldehyde is used to ensure complete consumption of the more valuable ketone. Experiment with different ratios to find the optimal conditions for your specific substrates.

  • Reaction Temperature and Time: Suboptimal temperature and reaction time can lead to incomplete reaction or decomposition of products.

    • Solution: Monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.

Issue 2: Incomplete Deprotection of Phenolic Hydroxyl Groups

Question: I am having trouble completely removing the methyl ether protecting groups from my advanced intermediate. What are the best methods for this deprotection, and what are the potential pitfalls?

Answer: The cleavage of aryl methyl ethers can be challenging due to their stability. Here are some common methods and troubleshooting tips:

  • Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers.

    • Potential Pitfalls: BBr₃ is highly reactive and moisture-sensitive. The reaction must be carried out under strictly anhydrous conditions. Excess BBr₃ or prolonged reaction times can lead to side reactions.

    • Troubleshooting:

      • Use freshly distilled or a new bottle of BBr₃.

      • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.

      • Carefully quench the reaction with methanol (B129727) or water.

  • Other Reagents: Other reagents like trimethylsilyl (B98337) iodide (TMSI) or hydrobromic acid (HBr) can also be used, but they often require harsh conditions.

Table 1: Comparison of Deprotection Methods for Aryl Methyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantagesRepresentative Yield (%)
BBr₃CH₂Cl₂, -78 °C to rtHigh efficiency for cleaving aryl methyl ethers.Highly reactive, moisture-sensitive, can cause side reactions.85-95
HBrAcetic acid, refluxInexpensive.Harsh conditions, not suitable for sensitive functional groups.70-85
TMSICH₂Cl₂ or CH₃CN, rtMilder than BBr₃ for some substrates.Can be expensive, may require a scavenger for the generated HI.80-90
Issue 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify, and I am getting a low isolated yield despite good conversion in the final step. What purification strategies can I employ?

Answer: The purification of diarylheptanoids can be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Troubleshooting:

      • Solvent System Optimization: A careful optimization of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) is often effective.

      • Choice of Stationary Phase: While silica (B1680970) gel is standard, other stationary phases like alumina (B75360) or C18 reverse-phase silica may provide better separation for certain impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is more costly and time-consuming for larger scales.

Experimental Protocols & Data

Table 2: Representative Yields for Key Reactions in Diarylheptanoid Synthesis

Reaction StepReactantsReagents and ConditionsProductYield (%)Reference
Claisen-Schmidt Condensation4-Hydroxy-3-methoxybenzaldehyde, AcetoneNaOH, EtOH, H₂O, rt(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-dien-3-one80-90Fictionalized Data
Hydrogenation(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-dien-3-oneH₂, Pd/C, EtOAc, rt1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one>95Fictionalized Data
Demethylation1,7-bis(3,4-dimethoxyphenyl)heptan-3-oneBBr₃, CH₂Cl₂, -78 °C to 0 °C1,7-bis(3,4-dihydroxyphenyl)heptan-3-one88Fictionalized Data

Note: The yields presented are representative and can vary depending on the specific substrate and reaction conditions.

Visualizing the Workflow

A general synthetic approach to this compound involves a few key stages. The following diagram illustrates a plausible experimental workflow.

G cluster_0 Synthesis of Diarylheptanone Core cluster_1 Final Steps A Substituted Benzaldehyde C Claisen-Schmidt Condensation A->C B Heptan-3-one B->C D Chalcone Intermediate C->D Base (e.g., NaOH) E Reduction (e.g., Hydrogenation) D->E H2, Pd/C F Protected Diarylheptanone E->F G Deprotection F->G Deprotecting Agent (e.g., BBr3) H Crude this compound G->H I Purification (Chromatography/Recrystallization) H->I J Pure this compound I->J G start Low Yield in Claisen-Schmidt? check_sm Check Starting Material Purity start->check_sm self_condensation Suspect Self-Condensation? check_sm->self_condensation cannizzaro Suspect Cannizzaro Reaction? self_condensation->cannizzaro No solution1 Slowly add ketone to aldehyde/base mixture self_condensation->solution1 Yes conditions Review Reaction Conditions (Temp, Time, Stoichiometry) cannizzaro->conditions No solution2 Use milder base (e.g., Ba(OH)2) Lower reaction temperature cannizzaro->solution2 Yes solution3 Optimize reactant ratio and monitor by TLC conditions->solution3 end Improved Yield solution1->end solution2->end solution3->end

Stability of Acerogenin G under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acerogenin G under various storage conditions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form:

  • Solid (Powder): Store at -20°C for long-term stability, which can be maintained for up to three years.[1]

  • In Solvent: For solutions, it is recommended to store at -80°C to ensure stability for up to one year.[1]

It is also crucial to protect this compound from direct sunlight.[1]

Q2: How stable is this compound in different solvents and at various pH levels?

A2: While specific data for this compound is limited, studies on structurally similar cyclic diarylheptanoids provide valuable insights. The stability of these compounds is pH-dependent. For instance, some cyclic diarylheptanoids show good stability at acidic and neutral pH (e.g., pH 1.2 and 7.4), while others may degrade at a slightly basic pH (e.g., pH 6.8). Degradation in aqueous solutions often follows first-order kinetics.

Q3: Is this compound sensitive to light?

A3: Yes, as a phenolic compound, this compound is expected to be sensitive to light. Phenolic compounds can degrade when exposed to sunlight and UV radiation.[1] It is recommended to store this compound, both in solid form and in solution, protected from light.

Q4: What is the expected stability of lyophilized this compound?

A4: Lyophilization is a suitable method for preserving phenolic compounds like this compound, and it generally has a minimal impact on their stability. The long-term stability of the lyophilized powder is excellent, provided it is stored at low temperatures (e.g., -20°C) and protected from moisture and light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light exposure).- Prepare fresh stock solutions.- Perform a quality control check of the compound using HPLC.
Appearance of unknown peaks in HPLC analysis of an aged solution. Formation of degradation products.- Analyze the degradation products using LC-MS to identify their structures.- Review the solution's storage history (duration, temperature, light exposure, pH).- Conduct a forced degradation study to understand potential degradation pathways.
Precipitation of this compound in aqueous buffer. Poor solubility or pH-dependent instability.- Confirm the solubility of this compound in the chosen buffer system.- Adjust the pH of the buffer to a range where the compound is more stable (typically acidic to neutral for similar compounds).- Consider using a co-solvent if solubility is an issue, ensuring the co-solvent does not affect stability.

Quantitative Stability Data

The following tables summarize stability data for cyclic diarylheptanoids structurally similar to this compound. This data can be used as a reference for designing experiments and handling this compound.

Table 1: Stability of Cyclic Diarylheptanoids in Aqueous Solution at 37°C at Different pH Values

Compound (Analogue)pHIncubation Time (h)Remaining Compound (%)
Carpinontriol A 1.28197.4 ± 1.5
6.8997.4 ± 1.5
8175.3 ± 3.0
7.48196.2 ± 2.5
Giffonin X 1.28183.4 ± 5.3
6.88193.2 ± 2.0
7.4992.1 ± 1.9
8185.1 ± 1.8

Data adapted from a study on cyclic diarylheptanoids from Carpinus betulus.

Table 2: Degradation Kinetics of Cyclic Diarylheptanoids in Aqueous Solution at 37°C

Compound (Analogue)pHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)
Carpinontriol A 6.80.0035198.0
Giffonin X 1.20.0022315.1
7.40.0020346.6

Data adapted from a study on cyclic diarylheptanoids from Carpinus betulus.

Table 3: Storage Stability of Cyclic Diarylheptanoids in Methanol (B129727)

Compound (Analogue)Storage Temperature (°C)Storage Time (weeks)Remaining Compound (%)
Carpinontriol B -1523>95
523>95
2223>95
Compound 4 -1523>95
523>95
2223>95

Data adapted from a study on cyclic diarylheptanoids from Carpinus betulus.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol describes a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Incubate the solutions at a controlled temperature (e.g., 37°C).

    • Temperature Stability: Aliquot the stock solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose a solution of this compound to a controlled light source (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), while keeping a control sample in the dark.

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each stressed sample.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for the separation of diarylheptanoids.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm).

    • Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution stress_ph pH Stability (pH 1.2, 4.5, 6.8, 7.4, 9.0) prep_stock->stress_ph Apply Stress stress_temp Temperature Stability (4°C, 25°C, 40°C) prep_stock->stress_temp Apply Stress stress_light Photostability (Light vs. Dark Control) prep_stock->stress_light Apply Stress sampling Collect Samples at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC-UV Analysis sampling->hplc data Quantify Remaining This compound hplc->data

Figure 1. Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution & Re-run Experiment improper_storage->prepare_fresh Yes proper_storage Proper Storage improper_storage->proper_storage No check_solution Examine Solution (Precipitate, Color Change) proper_storage->check_solution issue_present Issue Observed check_solution->issue_present no_issue No Obvious Issue issue_present->no_issue No solubility_ph Assess Solubility & pH issue_present->solubility_ph Yes perform_qc Perform HPLC-QC Check on Stock Solution no_issue->perform_qc degradation_peaks Degradation Peaks Found perform_qc->degradation_peaks no_degradation No Degradation Peaks degradation_peaks->no_degradation No characterize_degradants Characterize Degradants (LC-MS) degradation_peaks->characterize_degradants Yes consider_other Consider Other Experimental Variables no_degradation->consider_other

Figure 2. Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Isolation of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Acerogenin G. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a cyclic diarylheptanoid, a class of plant secondary metabolites.[1][2] It is naturally found in the bark of Acer nikoense MAXIM. (Nikko maple), belonging to the Aceraceae family.[1][3]

Q2: What are the general chemical properties of this compound that are relevant to its isolation?

As a diarylheptanoid, this compound possesses phenolic hydroxyl groups, which influence its polarity and solubility.[1] These characteristics are crucial for selecting appropriate extraction solvents and chromatographic conditions. The cyclic structure of this compound may also affect its retention behavior during chromatography compared to linear diarylheptanoids.

Q3: What are the major challenges encountered during the isolation of this compound?

The isolation of cyclic diarylheptanoids like this compound can present several challenges:

  • Low abundance: Natural products often occur in low concentrations within the source material, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Complex mixtures: The crude plant extract contains a multitude of other compounds with similar chemical properties, making the separation and purification of the target molecule difficult.

  • Compound stability: Diarylheptanoids can be sensitive to pH, temperature, and light, potentially leading to degradation during the isolation process.[4][5][6]

  • Co-eluting compounds: Structurally similar diarylheptanoids may co-elute during chromatographic separation, necessitating high-resolution techniques for effective purification.

Troubleshooting Guide

This guide addresses common problems that may arise during the isolation of this compound.

Extraction Issues

Problem: Low yield of the crude extract.

Possible Cause Suggested Solution
Inefficient solvent penetration Ensure the plant material (bark of Acer nikoense) is properly dried and ground to a fine powder to maximize the surface area for solvent extraction.
Inappropriate solvent selection Methanol (B129727) is a commonly used solvent for the extraction of phenolic compounds like diarylheptanoids.[1][7] Ensure the use of high-purity methanol and consider sequential extractions to maximize the yield.
Insufficient extraction time or temperature While higher temperatures can enhance extraction efficiency, they may also lead to the degradation of thermolabile compounds. A balance must be struck. Consider prolonged extraction at moderate temperatures.

Problem: Degradation of this compound during extraction.

Possible Cause Suggested Solution
High temperatures Avoid excessive heat during the extraction process. If using techniques like Soxhlet extraction, monitor the temperature closely. Maceration at room temperature for an extended period can be a gentler alternative.
Exposure to light Protect the extraction setup from direct light by using amber glassware or covering the apparatus with aluminum foil.
pH instability The pH of the extraction solvent can affect the stability of phenolic compounds.[4][5] It is advisable to use neutral solvents.
Chromatographic Separation Issues

Problem: Poor separation of this compound from other compounds during column chromatography.

Possible Cause Suggested Solution
Inappropriate stationary phase Silica (B1680970) gel is commonly used for the initial fractionation of plant extracts. For finer separation of diarylheptanoids, consider using reversed-phase chromatography (e.g., C18) for preparative HPLC.
Incorrect mobile phase composition Optimize the solvent system through systematic trials. For normal phase chromatography, a gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective. For reversed-phase HPLC, a gradient of water and methanol or acetonitrile (B52724) is typically used.[8]
Column overloading Overloading the column can lead to broad, overlapping peaks. Determine the optimal sample load for your column dimensions.

Problem: Tailing of peaks during HPLC analysis.

Possible Cause Suggested Solution
Secondary interactions with the stationary phase The phenolic hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this issue.
Column degradation Ensure the column is properly maintained and regenerated according to the manufacturer's instructions.

Problem: Irreproducible retention times in HPLC.

Possible Cause Suggested Solution
Fluctuations in mobile phase composition Ensure precise mixing of the mobile phase solvents and proper degassing to prevent bubble formation.
Temperature variations Use a column oven to maintain a constant temperature during the analysis, as temperature can significantly affect retention times.

Experimental Protocols

Extraction and Fractionation of this compound from Acer nikoense Bark

This protocol is a general guideline based on methods reported for the isolation of diarylheptanoids from Acer species.[7]

  • Preparation of Plant Material:

    • Obtain dried bark of Acer nikoense.

    • Grind the bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered bark with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., UV light, vanillin-sulfuric acid spray).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the enriched fractions containing this compound using preparative HPLC.

    • Column: A reversed-phase C18 column is a suitable choice.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used. The exact gradient profile should be optimized based on analytical HPLC runs.[8]

    • Detection: UV detection at a wavelength where diarylheptanoids show significant absorbance (e.g., around 280 nm).

    • Inject the sample and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC.

Data Presentation

Table 1: Typical Solvent Systems for Chromatographic Separation of Diarylheptanoids

Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient Elution)
Column Chromatography Silica Geln-Hexane : Ethyl Acetate (e.g., from 100:0 to 0:100)
Preparative HPLC Reversed-Phase C18Methanol : Water or Acetonitrile : Water

Note: The exact gradient and solvent ratios need to be optimized for each specific separation.

Table 2: Expected Yield and Purity of this compound (Illustrative)

StageStarting MaterialExpected Yield RangePurity
Crude Methanol Extract 1 kg of dried Acer nikoense bark50 - 100 g< 1%
Ethyl Acetate Fraction 50 g of crude extract10 - 20 g1 - 5%
Silica Gel Fraction 10 g of EtOAc fraction1 - 2 g20 - 40%
Purified this compound 1 g of silica gel fraction50 - 200 mg> 95% (by HPLC)

Disclaimer: These values are illustrative and can vary significantly depending on the quality of the plant material and the efficiency of the isolation procedure.

Visualizations

experimental_workflow start Dried Acer nikoense Bark extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc Enriched Fractions end Pure this compound prep_hplc->end

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Problem Encountered (e.g., Low Yield, Poor Separation) check_extraction Review Extraction Protocol - Grinding of material? - Solvent choice? - Extraction time? start->check_extraction check_chromatography Review Chromatography Protocol - Stationary/Mobile phase? - Column loading? - Gradient profile? start->check_chromatography check_stability Consider Compound Stability - Temperature? - Light exposure? - pH? start->check_stability solution Implement Corrective Actions check_extraction->solution check_chromatography->solution check_stability->solution

References

Technical Support Center: Acerogenin G HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC-MS/MS analysis of Acerogenin G.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: this compound is a diarylheptanoid first isolated from Acer nikoense. Its key properties are summarized in the table below.[1][2]

PropertyValue
CAS Number 130233-83-9[1][2]
Molecular Formula C₁₉H₂₂O₃[1][2]
Average Molecular Weight 298.38 g/mol [1][2]
Monoisotopic (Exact) Mass 298.15700 Da[2]

Q2: What are the typical instrument parameters for this compound analysis by HPLC-MS/MS?

A2: While a specific, validated method for this compound is not widely published, methods for analogous diarylheptanoids can be adapted. Below are suggested starting parameters. It is crucial to optimize these for your specific instrument and sample matrix.

ParameterSuggested Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ (m/z 299.16) or [M+Na]⁺ (m/z 321.14)
Collision Gas Argon
Collision Energy 10-40 eV (Requires optimization)
Expected Fragment Ions Characteristic fragments for diarylheptanoids include m/z 91, 105, and 117.[3][4]
HPLC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Column Temperature 25-40 °C

Q3: What are the common challenges encountered during the analysis of diarylheptanoids like this compound?

A3: Common challenges include poor peak shape (tailing or fronting), ion suppression from the sample matrix, low sensitivity, and difficulty in achieving baseline resolution from isomeric compounds. Careful sample preparation and chromatographic optimization are key to overcoming these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of this compound.

Chromatographic Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with free silanols on the column. - Mismatch between sample solvent and mobile phase. - Column contamination or degradation.- Use a well-endcapped, high-purity silica (B1680970) column. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. - Flush the column with a strong solvent or replace it if necessary.
Poor Peak Shape (Fronting) - Column overloading. - Sample solvent is too strong.- Reduce the injection volume or dilute the sample. - Reconstitute the sample in the initial mobile phase.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition.- Ensure at least 10 column volumes for equilibration between injections. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure proper mixing.
High Backpressure - Column frit blockage. - Particulate matter from the sample. - Buffer precipitation.- Filter all samples and mobile phases through a 0.22 µm filter. - Use a guard column to protect the analytical column. - Ensure buffer components are soluble in the highest organic percentage of your gradient.
Mass Spectrometry Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Sensitivity/No Signal - Ion suppression from matrix components. - Inefficient ionization. - Incorrect MS parameters.- Improve sample cleanup (e.g., use Solid Phase Extraction). - Optimize mobile phase additives (e.g., formic acid concentration). - Perform a full optimization of source parameters (e.g., capillary voltage, gas flows, temperature).
Unstable Signal - Dirty ion source. - Clogged capillary. - Inconsistent mobile phase delivery.- Clean the ion source components as per the manufacturer's instructions. - Flush the system and check for blockages. - Degas mobile phases and check for pump issues.
Unexpected Adducts - Presence of salts in the sample or mobile phase.- Use high-purity solvents and additives (LC-MS grade). - If sodium adducts ([M+Na]⁺) are more intense, consider quantifying using this adduct.
No or Poor Fragmentation - Insufficient collision energy. - Incorrect precursor ion selection.- Perform a collision energy ramp to determine the optimal setting for your desired fragments. - Verify the m/z of the precursor ion and the isolation window.

Experimental Protocols

Sample Preparation from Plant Material (General Protocol)
  • Extraction: Macerate the dried and powdered plant material with methanol or ethanol (B145695) at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate) to extract diarylheptanoids.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate (B1210297) fraction to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.

Representative HPLC-MS/MS Method for Diarylheptanoids
  • HPLC System: UPLC/UHPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple Quadrupole or Q-TOF

  • Ionization: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Optimized for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or Full Scan with subsequent product ion scans.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plant_material Plant Material extraction Extraction (MeOH/EtOH) plant_material->extraction concentration Concentration extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning final_sample Reconstituted Sample partitioning->final_sample hplc HPLC Separation (C18) final_sample->hplc ms MS/MS Detection (ESI+) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem with Analysis peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_solvent Check Sample Solvent & Injection Volume peak_shape->check_solvent Yes retention Retention Time Shift? sensitivity->retention No check_matrix Evaluate Matrix Effects (Ion Suppression) sensitivity->check_matrix Yes check_equilibration Check Column Equilibration retention->check_equilibration Yes check_column Check Column Health check_solvent->check_column optimize_ms Optimize MS Source Parameters check_matrix->optimize_ms check_mobile_phase Check Mobile Phase & Temp. check_equilibration->check_mobile_phase

Caption: Troubleshooting decision tree for HPLC-MS/MS.

References

Technical Support Center: Enhancing the Bioavailability of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at enhancing the bioavailability of Acerogenin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a diarylheptanoid first isolated from Acer nikoense.[1] Like many natural products, it is a lipophilic compound, which often leads to poor aqueous solubility. This low solubility can significantly limit its dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability. Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in preclinical and clinical studies.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A2: The main approaches focus on improving the solubility and/or dissolution rate of the compound. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal formation.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.[2]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble derivative that converts back to the active form in the body.

  • Use of Bioenhancers: Co-administering natural compounds that can inhibit metabolic enzymes or efflux pumps.

Q3: Which formulation strategy is likely to be most effective for this compound?

A3: The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic application. For a highly lipophilic compound, solid dispersions and lipid-based formulations like SEDDS are often highly effective. It is recommended to conduct pre-formulation studies, including solubility in various excipients, to guide the selection of the most promising approach.

Q4: How can I assess the success of my bioavailability enhancement strategy in vitro?

A4: Several in vitro models can predict in vivo performance:

  • In Vitro Dissolution Testing: This measures the rate and extent of drug release from the formulation in simulated gastric and intestinal fluids.[3][4]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and assess the permeability of your formulation.[5] It can also indicate the potential for P-glycoprotein (P-gp) mediated efflux.

Q5: What are the key considerations for moving from in vitro to in vivo studies?

A5: When transitioning to animal models (e.g., rats or mice), it is crucial to:

  • Select an appropriate animal model that metabolizes the compound similarly to humans, if known.

  • Ensure the formulation is well-tolerated and does not cause toxicity in the chosen animal species.

  • Design a robust pharmacokinetic study to accurately determine parameters like Cmax, Tmax, and AUC.

  • Standardize experimental conditions such as fasting and diet to minimize variability.

Troubleshooting Guides

Formulation Troubleshooting
Problem Potential Cause Troubleshooting Step
Low drug loading in solid dispersion Poor solubility of this compound in the selected polymer carrier.Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility. Consider using a combination of carriers.
Phase separation of the drug and carrier during solvent evaporation.Optimize the solvent evaporation rate. A slower, more controlled removal of the solvent can improve the homogeneity of the dispersion.
Precipitation of this compound upon dilution of SEDDS formulation The formulation is outside the optimal self-emulsification region.Re-evaluate the pseudo-ternary phase diagram to identify a more stable formulation with a higher concentration of surfactant and/or cosurfactant.
The drug has low solubility in the oil phase.Screen different oils (long-chain and medium-chain triglycerides) to find one that can better solubilize this compound.
Inconsistent particle size in nanosuspension Aggregation of nanoparticles due to insufficient stabilization.Increase the concentration of the stabilizer (surfactant or polymer) or use a combination of stabilizers. Optimize the energy input during homogenization or milling.
Experimental Assay Troubleshooting
Problem Potential Cause Troubleshooting Step
High variability in in vitro dissolution results Incomplete dispersion of the formulation (coning effect).Increase the agitation speed of the dissolution apparatus. Ensure the formulation disintegrates properly.
Adsorption of the lipophilic drug to the testing apparatus.Add a small amount of surfactant (e.g., 0.1% SDS) to the dissolution medium to improve wetting and prevent adsorption.
Low permeability of this compound in Caco-2 assay despite formulation The formulation does not effectively enhance transport across the cell monolayer.Consider incorporating permeation enhancers into your formulation (use with caution and assess cytotoxicity).
This compound is a substrate for efflux pumps (e.g., P-gp).Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. If the ratio is >2, consider co-formulating with a known P-gp inhibitor.
Low oral bioavailability in vivo despite good in vitro results High first-pass metabolism in the liver or gut wall.Investigate the metabolic stability of this compound using liver microsomes. If metabolism is high, strategies like co-administration with metabolic inhibitors or formulation for lymphatic uptake (e.g., SEDDS) may be necessary.
Poor in vivo-in vitro correlation (IVIVC).Ensure the in vitro dissolution conditions (pH, enzymes, bile salts) are biorelevant and mimic the gastrointestinal environment of the animal model.

Data Presentation

The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of a poorly soluble compound like this compound using different formulation strategies.

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (µg/mL)
Water< 1
Phosphate Buffer (pH 6.8)< 1
Polyethylene Glycol 400 (PEG 400)500 ± 45
Propylene Glycol350 ± 30
Labrasol®1200 ± 98
Capryol™ 90850 ± 75

Table 2: In Vitro Dissolution of this compound Formulations

Formulation% Drug Released at 60 min (pH 6.8 SIF)
Unformulated this compound< 5%
Solid Dispersion (1:5 Drug:PVP K30)75 ± 6%
SEDDS (30% Labrasol®, 40% Capryol™ 90, 30% PEG 400)92 ± 8%
Nanosuspension (Stabilizer: 1% Poloxamer 188)85 ± 7%

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (in 0.5% CMC)50 ± 154.0350 ± 90100
Solid Dispersion250 ± 602.01750 ± 400500
SEDDS450 ± 1101.53150 ± 750900

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:5 drug to carrier).

  • Mixing: Ensure complete dissolution of both components by stirring or sonication.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
  • Medium Preparation: Prepare simulated intestinal fluid (SIF, pH 6.8) without enzymes.

  • Apparatus Setup: Set up a USP Apparatus II with 900 mL of dissolution medium maintained at 37 ± 0.5°C and a paddle speed of 75 RPM.

  • Sample Introduction: Introduce a quantity of the this compound formulation equivalent to a specific dose into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Assay Procedure (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategy Select Strategy (e.g., Solid Dispersion, SEDDS) preparation Formulation Preparation (e.g., Solvent Evaporation) formulation_strategy->preparation preformulation Pre-formulation Studies (Solubility, Compatibility) preformulation->formulation_strategy characterization Physicochemical Characterization (DSC, XRD, Particle Size) preparation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution permeability Caco-2 Permeability Assay characterization->permeability pk_study Pharmacokinetic Study in Rats dissolution->pk_study permeability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_stress Oxidative Stress cluster_cell Neuronal Cell Glutamate Glutamate Neuroprotection Neuroprotection (Cell Survival) Glutamate->Neuroprotection Induces Cell Death Acerogenin Acerogenin A/G PI3K_AKT PI3K/Akt Pathway Acerogenin->PI3K_AKT Activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_AKT->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription HO1->Neuroprotection Leads to

Caption: Postulated neuroprotective signaling pathway of Acerogenins via Nrf2/HO-1 activation.

References

Acerogenin G Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Acerogenin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this diarylheptanoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its natural source, Acer nikoense?

The primary challenges in purifying this compound, a phenolic compound, stem from its presence in a complex plant matrix. Key difficulties include:

  • Co-extraction of interfering substances: Plant extracts contain a wide variety of other compounds like chlorophyll, lipids, proteins, and polysaccharides that can interfere with purification steps.

  • Low concentration: The concentration of this compound in the plant material is often low, requiring efficient extraction and enrichment steps.

  • Structural similarity to other diarylheptanoids: Acer nikoense contains other structurally related diarylheptanoids, making chromatographic separation challenging.

  • Compound stability: Phenolic compounds like this compound can be susceptible to degradation from factors such as light, heat, oxygen, and changes in pH during the purification process.

Q2: Which extraction methods are most effective for this compound?

Solvent extraction is a common and effective method for obtaining a crude extract containing this compound from plant material. The choice of solvent is critical and depends on the polarity of the target compound. For diarylheptanoids, which are phenolic in nature, polar solvents are generally used.[1][2] Effective solvents include:

To enhance extraction efficiency, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be employed to shorten extraction times and reduce solvent consumption.[2]

Q3: What chromatographic techniques are suitable for this compound purification?

A multi-step chromatographic approach is typically necessary to achieve high purity. Commonly used techniques include:

  • Column Chromatography: This is often the initial purification step for the crude extract. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.[3]

  • Flash Chromatography: A faster version of column chromatography that can be used for rapid fractionation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for final purification to achieve high purity. Reversed-phase HPLC with a C18 column is commonly used for the separation of diarylheptanoids.

  • Medium-Pressure Liquid Chromatography (MPLC) and Counter-Current Chromatography (CCC): These techniques can also be effective for the separation and purification of phenolic compounds from plant extracts.

Q4: How can I monitor the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for monitoring the purity of this compound. A UV detector is often used, as diarylheptanoids typically exhibit UV absorption in the range of 250-290 nm. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification and purity assessment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract - Inefficient extraction solvent or method. - Insufficient extraction time. - Improper plant material preparation (e.g., particle size too large).- Optimize the extraction solvent system (e.g., try different ratios of ethanol/water). - Employ advanced extraction techniques like sonication or microwave-assisted extraction. - Increase the extraction time or perform multiple extraction cycles. - Ensure the plant material is finely ground to increase surface area.
Poor separation in column chromatography - Inappropriate stationary phase. - Incorrect mobile phase composition or gradient. - Column overloading.- Test different stationary phases (e.g., silica gel vs. Sephadex LH-20). - Perform a small-scale pilot study to optimize the solvent system for elution. - Reduce the amount of crude extract loaded onto the column.
Co-elution of impurities in HPLC - Suboptimal mobile phase composition. - Inadequate column chemistry. - Isomeric or structurally similar impurities.- Adjust the mobile phase gradient, pH, or organic modifier (e.g., acetonitrile (B52724) vs. methanol). - Try a different type of HPLC column (e.g., a phenyl-hexyl column instead of C18). - Employ orthogonal chromatographic methods (different separation mechanisms) for further purification.
Degradation of this compound during purification - Exposure to harsh pH conditions. - Prolonged exposure to light or heat. - Oxidation.- Maintain a neutral or slightly acidic pH during extraction and purification steps. - Protect the sample from light by using amber vials and covering glassware with aluminum foil. - Work at lower temperatures (e.g., use a cold water bath). - Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent. - Purge solvents with nitrogen or argon to minimize dissolved oxygen.
Broad or tailing peaks in HPLC - Column degradation or contamination. - Incompatible sample solvent with the mobile phase. - Secondary interactions between the analyte and the stationary phase.- Flush the column with a strong solvent or replace it if necessary. - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. - Add a competing agent (e.g., a small amount of trifluoroacetic acid) to the mobile phase to reduce tailing.

Experimental Protocols

Representative Extraction and Initial Purification Workflow

This protocol outlines a general procedure for the extraction and initial purification of this compound from Acer nikoense bark.

1. Extraction

  • Plant Material Preparation: Air-dry the bark of Acer nikoense and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered bark with 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Solvent Partitioning

  • Suspend the crude ethanol extract in water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Concentrate each fraction to dryness.

3. Column Chromatography

  • Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Combine the fractions rich in this compound and concentrate them.

HPLC Purification Protocol

This protocol describes a representative method for the final purification of this compound using reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the enriched fraction from the previous step in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 20% to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

3. Quantification:

  • Prepare a calibration curve using a purified standard of this compound of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Quantitative Data Summary

The following table provides hypothetical but representative data that might be obtained during the purification of this compound. Actual results will vary depending on the starting material and the specific conditions used.

Purification Step Total Weight (mg) This compound Purity (%) Recovery Yield (%)
Crude Ethanol Extract10,0001.5100
Ethyl Acetate Fraction2,0006.080
Silica Gel Column Fraction40025.067
Preparative HPLC85>98.057

Visualizations

experimental_workflow start Acer nikoense Bark Powder extraction Solvent Extraction (80% Ethanol) start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Reversed-Phase HPLC column_chrom->hplc Enriched Fraction final_product Purified this compound (>98%) hplc->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic low_purity Low Purity after HPLC check_column Check Column Performance low_purity->check_column optimize_gradient Optimize Mobile Phase Gradient check_column->optimize_gradient Column OK change_column Try Orthogonal Column Chemistry check_column->change_column Column Degraded optimize_gradient->change_column Still Co-eluting success High Purity Achieved optimize_gradient->success Improved Separation change_column->success Separation Achieved

Caption: Troubleshooting logic for low purity in HPLC purification.

References

Technical Support Center: Acerogenin G Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of Acerogenin G. The information is designed to help identify and mitigate the formation of artifacts during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a diarylheptanoid first isolated from Acer nikoense.[1] Diarylheptanoids are a class of plant phenolics known for a variety of biological activities, making them of interest for pharmaceutical research and development.[2] Ensuring the purity of extracted this compound is critical for accurate bioactivity screening, structure-activity relationship studies, and overall drug development, as impurities and artifacts can lead to misleading results.

Q2: What are the common extraction methods for this compound and related diarylheptanoids?

Commonly used solvents for extracting diarylheptanoids, due to their phenolic nature, include methanol (B129727), ethanol (B145695), and mixtures of methanol and dichloromethane.[3] Other solvents like acetone (B3395972), hexane, and toluene (B28343) have also been reported for the extraction of this class of compounds.[3] Extraction techniques can range from simple maceration to more advanced methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE).[4]

Q3: What is an "artifact" in the context of natural product extraction?

An artifact is a compound that is not naturally present in the source material but is formed during the processes of extraction, sample preparation, analysis, or storage. These can arise from reactions with solvents, degradation of the target molecule due to heat or pH, or rearrangements.

Q4: Are there specific conditions known to cause degradation of compounds similar to this compound?

Yes, several factors can lead to the degradation of polyphenolic compounds and diarylheptanoids:

  • High Temperatures: Excessive heat can cause thermal degradation. For instance, in thermosonication-assisted extraction, temperatures of 60°C with high sonication amplitude can lead to the degradation of acetogenins. For some polyphenols, degradation is observed at temperatures above 120-180°C.

  • pH Extremes: Acidic or alkaline conditions can lead to the hydrolysis of glycosides or the degradation of flavanols.

  • Oxidation: Exposure to oxygen, especially in the presence of light and certain enzymes like polyphenol oxidases, can degrade phenolic compounds.

  • Solvent Reactivity: Methanol, a common extraction solvent, has been shown to generate artifacts by reacting with various metabolites, leading to the formation of methylated or methoxylated compounds.

Troubleshooting Guide: Artifact Formation

This guide addresses specific issues that may indicate artifact formation during the extraction of this compound.

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram with mass shifts corresponding to methylation (+14 Da) or methoxylation (+30 Da). Reaction with methanol solvent. This is a known issue in metabolomics where methanol can react with various functional groups.- Replace methanol with ethanol or acetone for the extraction process. - If methanol must be used, perform the extraction at lower temperatures and for a shorter duration. - Analyze the extract immediately after preparation to minimize storage-related artifact formation.
Low yield of this compound and appearance of smaller, more polar compounds. Degradation of the parent molecule. This can be caused by excessive heat, prolonged extraction times, or harsh pH conditions.- Optimize the extraction temperature; for techniques like UAE or MAE, start with lower power and shorter durations. - Buffer the extraction solvent to a neutral pH if acidic or alkaline conditions are not required for efficient extraction. - Consider using extraction techniques that protect thermolabile substances, such as vacuum microwave-assisted extraction (VMAE).
Appearance of isomeric peaks (same mass, different retention time). Isomerization of this compound. This can be catalyzed by heat or acidic/alkaline conditions, leading to changes in the stereochemistry or double bond positions.- Use milder extraction conditions (lower temperature, neutral pH). - Minimize the exposure of the extract to light and heat during processing and storage.
Inconsistent results between batches. Variability in extraction conditions or sample handling. Factors like storage time and temperature of the extracts can influence the formation of artifacts.- Standardize all extraction parameters, including solvent-to-solid ratio, temperature, and time. - Store extracts at low temperatures (e.g., -80°C) immediately after extraction and until analysis to minimize degradation and artifact formation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction of diarylheptanoids, which can be adapted for this compound.

Protocol 1: General Maceration for Diarylheptanoids

  • Sample Preparation: Air-dry the plant material (e.g., bark, leaves) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in 80% methanol (1:10 solid-to-solvent ratio) at room temperature for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (General): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Milder Alternative

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: Suspend the powdered material in ethanol in an extraction vessel. Place the vessel in an ultrasonic bath.

  • Sonication: Sonicate the sample at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 15-30 minutes). Optimal conditions may need to be determined empirically.

  • Processing: After sonication, filter the extract and evaporate the solvent as described in Protocol 1.

Visualizations

Potential Pathways for Artifact Formation

The following diagram illustrates potential pathways for the formation of artifacts from a parent diarylheptanoid like this compound during the extraction process.

Artifact_Formation cluster_conditions Extraction Conditions cluster_molecule Target Molecule cluster_artifacts Potential Artifacts Solvent Solvent (e.g., Methanol) Methylated Methylated/Methoxylated Product Solvent->Methylated Methylation Heat Heat Degradation Degradation Products Heat->Degradation Thermal Degradation Isomer Isomer Heat->Isomer Isomerization pH Extreme pH pH->Degradation Hydrolysis pH->Isomer Isomerization Oxygen Oxygen/Light Oxidized Oxidized Product Oxygen->Oxidized Oxidation Acerogenin_G This compound Acerogenin_G->Methylated Acerogenin_G->Degradation Acerogenin_G->Isomer Acerogenin_G->Oxidized

Caption: Potential pathways of this compound artifact formation.

Troubleshooting Workflow for Unexpected Chromatographic Peaks

This workflow provides a logical sequence of steps to identify the source of unexpected peaks in your analysis.

Troubleshooting_Workflow Start Start: Unexpected Peak in Chromatogram Check_Mass Analyze Mass Spectrum (LC-MS) Start->Check_Mass Mass_Shift Mass shift consistent with known reactions? (e.g., +14 Da for methylation) Check_Mass->Mass_Shift Yes Isomer_Check Same mass as This compound? Check_Mass->Isomer_Check No Mass_Shift->Isomer_Check No Solvent_Artifact Hypothesis: Solvent-related artifact (e.g., methylation) Mass_Shift->Solvent_Artifact Yes Degradation_Check Lower mass than This compound? Isomer_Check->Degradation_Check No Isomer_Artifact Hypothesis: Isomerization Isomer_Check->Isomer_Artifact Yes Degradation_Artifact Hypothesis: Degradation Degradation_Check->Degradation_Artifact Yes Unknown Hypothesis: Unknown impurity or co-eluting compound Degradation_Check->Unknown No Action_Solvent Action: Change extraction solvent or conditions Solvent_Artifact->Action_Solvent Action_Conditions Action: Modify temperature/pH Isomer_Artifact->Action_Conditions Degradation_Artifact->Action_Conditions Action_Purify Action: Improve purification Unknown->Action_Purify

Caption: Troubleshooting workflow for identifying artifact sources.

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of Acetogenins: A Comparative Analysis of Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of novel compounds is paramount. This guide provides a comprehensive comparison of the cytotoxic activity of Acerogenin G with other prominent acetogenins (B1209576), supported by experimental data and detailed protocols. By presenting quantitative data in a clear, tabular format and visualizing key pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of natural products.

Acetogenins, a family of long-chain fatty acid derivatives predominantly found in the Annonaceae family of plants, have garnered significant attention for their potent cytotoxic and antitumor activities.[1] Their primary mechanism of action is widely accepted to be the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP and subsequent induction of apoptosis.[2] This guide focuses on this compound, a lesser-studied acetogenin (B2873293), and compares its cytotoxic efficacy against other well-characterized members of this family, such as Bullatacin and Annonacin.

Comparative Cytotoxicity of Acetogenins

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected acetogenins against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

AcetogeninCancer Cell LineIC50 (µM)
This compound Data Not Available Data Not Available
BullatacinHCT-116 (Colon)0.001
MCF-7 (Breast)<0.001
A549 (Lung)0.002
AnnonacinHCT-116 (Colon)0.02
T24 (Bladder)0.015
K562 (Leukemia)0.005
GoniothalaminHepG2 (Liver)4.6
Ca9-22 (Oral)19.75 (24h)
HL-60 (Leukemia)4.5 µg/mL

Note: Direct comparative experimental data for this compound was not available in the reviewed literature. The table presents data for other prominent acetogenins to provide a frame of reference for the expected potency of this class of compounds. Further research is required to establish the specific IC50 values for this compound.

Experimental Protocols

The evaluation of cytotoxic activity for acetogenins is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability by measuring the metabolic activity of mitochondria.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the acetogenin compound (e.g., this compound, Bullatacin) and incubated for a further 48 to 72 hours.

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effect of acetogenins is initiated by their interaction with mitochondrial Complex I, leading to a cascade of events culminating in apoptosis. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow for assessing cytotoxicity.

G Proposed Signaling Pathway of Acetogenin-Induced Apoptosis Acetogenin Acetogenin ComplexI Mitochondrial Complex I Acetogenin->ComplexI Inhibition ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS_Production ROS Production ComplexI->ROS_Production Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) ATP_Depletion->Apoptosis_Pathway ROS_Production->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of acetogenin-induced apoptosis.

G Experimental Workflow for Cytotoxicity Assessment cluster_invitro In Vitro Assay Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Acetogenins Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

References

Structure-Activity Relationship of Annonaceous Acetogenins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of Annonaceous acetogenins (B1209576), a class of potent bioactive compounds to which Acerogenin G belongs, reveals critical insights for the design of novel anticancer agents. While specific SAR studies on this compound analogs are not extensively available in the public domain, a wealth of data from other natural and synthetic acetogenins provides a strong foundation for understanding the key structural determinants of their cytotoxic activity. This guide compares the performance of various acetogenin (B2873293) analogs, supported by experimental data, and details the methodologies used for their evaluation.

Annonaceous acetogenins are characterized by a long hydrocarbon chain, a terminal α,β-unsaturated γ-lactone, and a central core of one or more tetrahydrofuran (B95107) (THF) rings.[1] Variations in these structural motifs significantly impact their biological activity, primarily their cytotoxicity against cancer cell lines. The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, which leads to a depletion of ATP, induction of apoptosis, and cell death, particularly in cancer cells with high energy demands.[1]

Key Structural Features Influencing Cytotoxicity:
  • Tetrahydrofuran (THF) Ring System: The number, location, and stereochemistry of the THF rings are paramount for potent activity.

    • Number of Rings: Generally, acetogenins with two adjacent (bis-adjacent) THF rings exhibit higher potency than those with a single THF ring or non-adjacent THF rings.

    • Stereochemistry: The relative stereochemistry of the hydroxyl groups flanking the THF ring system is crucial. For instance, a threo-trans-threo-trans-erythro configuration in the bis-adjacent THF ring system has been associated with very high potency against multidrug-resistant cancer cells.[2]

  • Hydrocarbon Chain Length: The length of the alkyl chain connecting the THF core to the lactone ring influences activity. An optimal spacing of 13 carbon atoms between the flanking hydroxyl of the THF ring system and the γ-lactone appears to be most effective.[2]

  • Terminal γ-Lactone: The α,β-unsaturated γ-lactone moiety is essential for activity. Modifications to this group, such as saturation or removal, generally lead to a significant loss of cytotoxicity. This moiety is believed to be involved in the interaction with the biological target.

  • Hydroxyl Groups: The presence and position of hydroxyl groups along the hydrocarbon chain can modulate activity and selectivity.

Comparative Cytotoxicity of Acetogenin Analogs

The following tables summarize the cytotoxic activity (IC50 or EC50 values) of representative Annonaceous acetogenins and their analogs against various human cancer cell lines. This data highlights the structure-activity relationships discussed above.

Table 1: Cytotoxicity of Acetogenins with Varying THF Ring Structures

CompoundTHF Ring StructureCancer Cell LineCytotoxicity (EC50/IC50 in µg/mL)
BullatacinBis-adjacent THFHCT-8 (colon)< 10⁻¹²
AnnonacinSingle THFHCT-8 (colon)0.0048
Analog 14a (Catechol derivative)Ethylene glycol bis-ether (THF mimic)L1210 (leukemia)0.8
Analog with no THF ringLinear chainL1210 (leukemia)> 10

Data compiled from multiple sources, including a comprehensive review on acetogenin analogs.[1]

Table 2: Influence of Hydroxyl Group Position on Cytotoxicity of Polyether Analogs

CompoundPosition of Di-hydroxyl GroupsCancer Cell LineCytotoxicity (IC50 in µM)
Analog 39C20, C21HT-29 (colon)2.3
Analog 40C19, C20HT-29 (colon)6.5
Analog 41C18, C19HT-29 (colon)> 50

These analogs feature a simplified polyether core instead of THF rings, demonstrating the importance of hydroxyl positioning even in simplified mimics.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs and other acetogenins is predominantly carried out using the MTT assay.

MTT Assay for Cytotoxicity

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the acetogenin analogs are prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at different concentrations is added to the respective wells. A control group receiving medium with DMSO (at the same final concentration as the treatment groups, typically <0.1%) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of cytotoxicity for Annonaceous acetogenins is the inhibition of mitochondrial Complex I. This leads to a cascade of events culminating in apoptotic cell death. A secondary pathway involving the cellular stress response may also be implicated.

G cluster_0 cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade Acetogenin_Analog Acetogenin Analog Complex_I Mitochondrial Complex I (NADH Oxidoreductase) Acetogenin_Analog->Complex_I Inhibition ETC Electron Transport Chain Disruption Complex_I->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP ATP Depletion ETC->ATP MMP Loss of Mitochondrial Membrane Potential ROS->MMP ATP->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G ROS Increased ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylation & Dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Cell_Survival Cellular Protection HO1->Cell_Survival

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetogenins, with Reference to Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Annonaceous acetogenins (B1209576), a class of compounds to which Acerogenin G belongs. Due to the limited availability of specific cross-validated methods for this compound, this document focuses on comparing validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods developed for other structurally related acetogenins. The principles and experimental data presented herein offer a robust framework for the development, validation, and cross-validation of analytical methods for this compound and other similar natural products.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] It is particularly important when transferring a method or when comparing data generated by different analytical techniques.[2][3]

Comparative Analysis of Validated HPLC-UV Methods for Acetogenin Quantification

Two prominent HPLC-UV methods for the quantification of Annonaceous acetogenins are compared below. These methods provide a foundation for developing a specific analytical procedure for this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Yang et al.)Method 2 (Chen et al.)
Instrumentation High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)Reversed-phase C18
Mobile Phase (A) Methanol (B129727) and (B) Distilled water (gradient)Methanol-water (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°CNot specified
Detection Wavelength 220 nm220 nm

Table 2: Summary of Validation Parameters

Validation ParameterMethod 1 (Yang et al.)Method 2 (Chen et al.)
Linearity (r) > 0.9995 for ten acetogeninsGood correlation
Linear Range Not specified2.3 to 13.8 µg
Precision (Intra-day RSD) 0.99 - 2.56%Not specified
Precision (Inter-day RSD) 1.93 - 3.65%Not specified
Accuracy (Recovery) 95.16 - 105.01%100.0% - 100.3%
Analytes Squamocin, Annonin, and eight othersSquamostatin-B, Squamocin, Annonin-VI

Experimental Protocols

Method 1: Simultaneous Determination of Ten Annonaceous Acetogenins

This method was developed for the simultaneous quantification of ten acetogenins from Annonaceae plant seeds.[1][4]

1. Sample Preparation:

  • Samples are extracted using supercritical fluid CO2 extraction.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and distilled water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 220 nm.

3. Method Validation:

  • Linearity: Calibration curves for all ten acetogenins showed good linear regression (r > 0.9995).

  • Precision: The overall intra-day and inter-day relative standard deviations (RSD) were in the range of 0.99-2.56% and 1.93-3.65%, respectively.

  • Accuracy: The overall recoveries ranged from 95.16% to 105.01% for all ten compounds.

Method 2: Determination of Three Annonaceous Acetogenins

This method was developed for the analysis of three specific antitumor acetogenins in Annonaceae plants.

1. Standard Preparation:

  • Standard substances used were Squamostatin-B, squamocin, and annonin-VI.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase of methanol and water in a 90:10 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

3. Method Validation:

  • Linearity: A linear range was established from 2.3 to 13.8 µg with a good correlation.

  • Accuracy: The recoveries for the three acetogenins were 100.3%, 100.3%, and 100.0%.

Visualizations

Below are diagrams illustrating a typical experimental workflow for the HPLC analysis of acetogenins and a logical relationship for method cross-validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Extraction (e.g., SFE, Maceration) start->extraction filtration Filtration/Purification extraction->filtration hplc HPLC System filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification end Results quantification->end Final Report cross_validation_logic cluster_comparison Cross-Validation cluster_outcome Outcome method_a Validated Method A compare_samples Analyze Identical Samples method_a->compare_samples method_b Validated Method B method_b->compare_samples compare_results Compare Quantitative Results compare_samples->compare_results concordant Concordant Results compare_results->concordant Bias < Acceptance Criteria discordant Discordant Results compare_results->discordant Bias > Acceptance Criteria

References

A Comparative Analysis of Acerogenins from Acer nikoense: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into a comparative study of Acerogenin G from various natural origins revealed a significant gap in the current scientific literature. Presently, Acer nikoense, a species of maple native to Japan, is the only documented natural source of this compound. Consequently, a direct comparison of this compound from different natural provenances is not feasible.

To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will instead offer a comparative study of several diarylheptanoids, including this compound and its structural relatives (Acerogenin A, C, and M), all isolated from the stem bark of Acer nikoense. This approach allows for a meaningful comparison of their biological activities, supported by experimental data, and provides insights into their therapeutic potential.

Comparative Biological Activities of Acerogenins from Acer nikoense

The diarylheptanoids isolated from Acer nikoense exhibit a range of interesting biological activities, particularly in the realms of anti-inflammatory and anti-tumor-promoting effects. The following table summarizes key quantitative data from a study that evaluated the inhibitory effects of these compounds.

CompoundAnti-inflammatory Activity (ID₅₀ in mg/ear)¹Anti-tumor-promoting Activity (IC₅₀ in mol ratio/32 pmol TPA)²
Acerogenin A 0.81455
Acerogenin C 0.38496
Acerogenin M -473
(S)-7-(3',4'-dihydroxyphenyl)-1-phenyl-1-hepten-3-one 0.26534
5-hydroxy-7-(4-hydroxyphenyl)-1-phenyl-1-hepten-3-one 0.32356
Curcumin (Reference) 0.1730

¹Inhibitory effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. A lower ID₅₀ value indicates higher potency. ²Inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA. A lower IC₅₀ value indicates higher potency.

Experimental Protocols

Isolation and Purification of Acerogenins from Acer nikoense Stem Bark

This protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Acer nikoense.

a. Plant Material and Extraction:

  • Air-dry the stem bark of Acer nikoense and grind it into a fine powder.

  • Defat the powdered bark by extraction with n-hexane in a Soxhlet apparatus for approximately 24 hours.

  • Discard the n-hexane extract and air-dry the defatted plant material.

  • Extract the defatted powder with methanol (B129727) (MeOH) at room temperature with occasional shaking for 7 days.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

b. Fractionation:

  • Suspend the crude MeOH extract in water and partition it successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Concentrate each fraction (EtOAc and n-BuOH) under reduced pressure.

c. Chromatographic Separation:

  • Subject the EtOAc fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of n-hexane and EtOAc and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions containing the target acerogenins using repeated column chromatography on silica gel and/or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds (Acerogenin A, C, G, M, etc.).

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

a. Animals:

  • Use male ICR mice (5 weeks old).

b. Procedure:

  • Dissolve the test compound (Acerogenins) and the inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), in acetone.

  • Apply a solution of TPA (1 µg) and the test compound to the right ear of each mouse. Apply the solvent (acetone) alone to the left ear as a control.

  • After 4 hours, sacrifice the mice and punch out circular sections (6 mm in diameter) from both ears.

  • Weigh the ear punches to determine the extent of edema.

  • The inhibitory effect is measured as the difference in weight between the right and left ear punches.

  • Calculate the 50% inhibitory dose (ID₅₀) for each compound.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Acerogenin A in Osteoblast Differentiation

Acerogenin A has been shown to stimulate osteoblast differentiation through the Bone Morphogenetic Protein (BMP) signaling pathway. The diagram below illustrates this process.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acerogenin A Acerogenin A BMPs BMPs Acerogenin A->BMPs Upregulates expression BMPR-II BMPR-II BMPs->BMPR-II Noggin Noggin Noggin->BMPs Inhibits BMPR-I BMPR-I SMAD 1/5/8 SMAD 1/5/8 BMPR-I->SMAD 1/5/8 Phosphorylates BMPR-II->BMPR-I p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex p-SMAD 1/5/8 + SMAD 4 p-SMAD 1/5/8->SMAD Complex SMAD 4 SMAD 4 SMAD 4->SMAD Complex Runx2 Runx2 SMAD Complex->Runx2 Activates Transcription Osterix Osterix SMAD Complex->Osterix Activates Transcription Osteocalcin Osteocalcin Runx2->Osteocalcin Activates Transcription

Caption: Acerogenin A promotes osteoblast differentiation via the BMP signaling pathway.

Experimental Workflow for Acerogenin Isolation and Analysis

The following diagram outlines the general workflow for the isolation, purification, and biological evaluation of Acerogenins from Acer nikoense.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification cluster_bioassay Biological Evaluation A Acer nikoense Stem Bark Powder B Defatting (n-hexane) A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Liquid-Liquid Partitioning D->E F Ethyl Acetate Fraction E->F G n-Butanol Fraction E->G H Silica Gel Column Chromatography F->H I Sephadex LH-20 Chromatography H->I J Preparative HPLC I->J K Pure Acerogenins (A, C, G, M, etc.) J->K L Structure Elucidation (NMR, MS) K->L M In Vivo / In Vitro Assays K->M N Anti-inflammatory Assay M->N O Cytotoxicity Assay M->O P Signaling Pathway Analysis M->P

Caption: General workflow for Acerogenin isolation and bioactivity screening.

In Vivo Efficacy of Acerogenin G: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo preclinical data for Acerogenin G's anti-cancer efficacy. To date, no specific studies detailing its performance in animal models for cancer treatment have been published in peer-reviewed journals, presented at scientific conferences, or included in patent applications.

This absence of in vivo data prevents a direct comparison of this compound with known therapeutic inhibitors for any specific cancer type. Comparative guides, particularly in a preclinical research context, rely on quantitative data from such studies to objectively assess parameters like tumor growth inhibition, survival rates, and target engagement.

While information on this compound remains elusive, research into the broader chemical family to which it belongs, as well as extracts from its source genus, Acer, provides some context for its potential biological activity.

The Anti-Cancer Potential of the Acer Genus

Extracts from various species of the Acer (maple) genus have demonstrated anti-cancer properties in laboratory settings. For instance, phenolic-rich extracts from sugar maple (Acer saccharum) and red maple (Acer rubrum) have been shown to inhibit the proliferation of human colon cancer cells.[1][2] These effects were linked to the induction of cell cycle arrest, a mechanism that stops cancer cells from dividing.[1][2] Similarly, extracts from Acer cappadocicum have shown cytotoxic effects against cancer cell lines.[3][4] It is important to note that these studies utilize complex extracts containing numerous compounds, and the specific contribution of this compound to these effects has not been determined.

Diarylheptanoids and Acetogenins (B1209576): The Chemical Classes of this compound

This compound belongs to the diarylheptanoid and acetogenin (B2873293) classes of natural compounds. Molecules within these families have garnered scientific interest for their potential anti-tumor activities.

  • Diarylheptanoids: Several diarylheptanoids have been investigated for their anti-cancer effects. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and inhibition of tumor-promoting enzymes.

  • Acetogenins: This class of compounds has been noted for its cytotoxic properties against various cancer cell lines. Some acetogenins are known to interfere with mitochondrial function, a critical energy production pathway in cells, thereby leading to cancer cell death.

While this information on related compounds is promising, it is not a substitute for direct in vivo data on this compound. The efficacy and safety of any potential therapeutic agent can only be established through rigorous preclinical and clinical testing.

The Path Forward: The Need for In Vivo Studies

To ascertain the therapeutic potential of this compound, dedicated in vivo studies are essential. Such research would need to establish:

  • Anti-tumor efficacy: Does this compound inhibit tumor growth in animal models of cancer?

  • Pharmacokinetics: How is the compound absorbed, distributed, metabolized, and excreted in a living organism?

  • Safety and Toxicity: What are the potential side effects and safe dosage range?

  • Mechanism of Action: What specific molecular pathways does this compound target to exert its effects?

Below is a conceptual workflow that would be necessary to evaluate the in vivo efficacy of a novel compound like this compound.

G cluster_0 Preclinical Evaluation of this compound In Vitro Studies In Vitro Cytotoxicity & Mechanistic Assays Animal Model Selection Selection of Relevant Cancer Xenograft/Syngeneic Models In Vitro Studies->Animal Model Selection Promising Results In Vivo Efficacy Studies Dosing, Administration, Tumor Monitoring Animal Model Selection->In Vivo Efficacy Studies Appropriate Model Data Analysis Statistical Analysis of Tumor Volume, Weight, Survival In Vivo Efficacy Studies->Data Analysis Tumor Growth, Survival Mechanism of Action Studies Biomarker Analysis (e.g., Target Pathway Inhibition) Data Analysis->Mechanism of Action Studies Significant Efficacy Comparative Analysis Benchmarking against Standard-of-Care Inhibitors Mechanism of Action Studies->Comparative Analysis Target Identified Clinical Trial Design Phase I Clinical Trial Planning Comparative Analysis->Clinical Trial Design Favorable Profile

References

The Synergistic Potential of Natural Compounds in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: While the initial focus of this guide was the synergistic effects of Acerogenin G with chemotherapeutic agents, a comprehensive literature search did not yield specific experimental data on this compound. Therefore, to provide a valuable resource for researchers in drug development, this guide has been broadened to compare the synergistic effects of other well-documented natural compounds with conventional chemotherapeutic agents. The principles and methodologies presented here serve as a robust framework for investigating the potential synergies of novel compounds like this compound.

Introduction

The efficacy of chemotherapy is often limited by dose-related toxicity and the development of drug resistance. A promising strategy to overcome these limitations is the combination of chemotherapeutic agents with natural compounds that can enhance their anticancer activity, a phenomenon known as synergism. This guide provides a comparative overview of the synergistic effects of select natural compounds with commonly used chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of Synergistic Combinations

This section details the synergistic interactions between specific natural compounds and chemotherapeutic drugs, providing quantitative data and outlining the experimental approaches used to determine these effects.

Oridonin (B1677485) with Cisplatin (B142131) in Esophageal Squamous Carcinoma Cells

Oridonin, a natural diterpenoid, has been shown to synergistically enhance the anticancer effects of cisplatin, particularly in p53-mutant esophageal squamous carcinoma cells (ESCC)[1].

Cell LineDrug CombinationIC50 (µM) - 24hCombination Index (CI)Synergy/Antagonism
KYSE30 (mut-p53) Cisplatin + Oridonin-0.403Synergism
KYSE510 (mut-p53) Cisplatin + Oridonin-0.389Synergism
TE1 (mut-p53) Cisplatin + Oridonin-0.792Synergism
EC109 (wt-p53) Cisplatin + Oridonin-1.004Additive
KYSE150 (wt-p53) Cisplatin + Oridonin-1.016Additive
KYSE410 (wt-p53) Cisplatin + Oridonin-1.061Additive

Data extracted from a study on human esophageal cancer cell lines. A CI value < 1 indicates a synergistic effect.[1]

  • Cell Lines: Human esophageal cancer cell lines with wild-type p53 (KYSE150, KYSE410, EC109) and mutant p53 (KYSE30, KYSE510, TE1) were used[1].

  • Cell Viability Assay: Cells were treated with varying concentrations of cisplatin and oridonin, alone and in combination, for 24 hours. Cell viability was assessed using the MTT assay[1].

  • Synergy Analysis: The synergistic effect was quantified by calculating the Combination Index (CI) using Calcusyn software. CI values less than 1 indicate synergy[1].

  • Apoptosis Assay: Cell apoptosis was measured by flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.

  • Mechanism of Action Studies: The study investigated the role of glutathione (B108866) (GSH) and reactive oxygen species (ROS) in the synergistic effect. Intracellular GSH levels were measured, and the effect of a GSH supplement on drug-induced apoptosis was evaluated.

The synergistic effect of Oridonin and Cisplatin in p53-mutant esophageal cancer cells is mediated by the depletion of intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS), which in turn causes DNA damage and apoptosis.

G cluster_0 Cellular Response Oridonin Oridonin GSH_Depletion GSH Depletion Oridonin->GSH_Depletion Cisplatin Cisplatin Cisplatin->GSH_Depletion ROS_Increase ROS Increase GSH_Depletion->ROS_Increase DNA_Damage DNA Damage ROS_Increase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Oridonin and Cisplatin synergistic pathway.

Glycyrrhetinic Acid with Doxorubicin (B1662922) in Breast Cancer Cells

Glycyrrhetinic acid (GA), a natural compound from licorice, has been demonstrated to synergistically enhance the anticancer efficacy of doxorubicin (Dox) in breast cancer cells by inhibiting angiogenesis and promoting apoptosis.

Cell LineDrug Combination (Molar Ratio)Effect
MCF-7 Doxorubicin + Glycyrrhetinic Acid (1:20)Synergistic cytotoxicity, enhanced apoptosis, and loss of mitochondrial membrane potential. Increased intracellular accumulation of Doxorubicin.
HUVECs Doxorubicin + Glycyrrhetinic AcidSynergistic inhibition of VEGF-induced proliferation, migration, and tube formation.

The optimal synergistic drug ratio was determined by the combination index (CI) value.

  • Cell Lines: Human breast cancer cell line (MCF-7) and Human Umbilical Vein Endothelial Cells (HUVECs) were used.

  • Cell Viability Assay: The cytotoxicity of doxorubicin and glycyrrhetinic acid, alone and in combination, was determined using the MTT assay.

  • Apoptosis Analysis: Apoptosis was assessed by measuring the mitochondrial membrane potential using JC-1 dye and by Annexin V-FITC/PI staining followed by flow cytometry.

  • Western Blot Analysis: The expression levels of apoptosis-related proteins were measured to elucidate the underlying mechanism.

  • In Vitro Angiogenesis Assays: The effect on angiogenesis was evaluated through HUVEC proliferation, migration, and tube formation assays.

  • In Vivo Studies: A breast cancer mouse model was used to confirm the in vivo anti-tumor efficacy and reduced cardiotoxicity of the combination therapy.

The combination of Glycyrrhetinic Acid and Doxorubicin synergistically induces apoptosis in breast cancer cells through the mitochondrial-dependent pathway and inhibits angiogenesis by down-regulating the VEGFR2-mediated pathway.

G cluster_0 Apoptosis Pathway cluster_1 Angiogenesis Pathway GA_Dox_Apop Glycyrrhetinic Acid + Doxorubicin Mito_Pathway Mitochondrial-Dependent Apoptosis Pathway GA_Dox_Apop->Mito_Pathway Apoptosis_A Apoptosis Mito_Pathway->Apoptosis_A GA_Dox_Angio Glycyrrhetinic Acid + Doxorubicin VEGFR2_Pathway VEGFR2-Mediated Pathway Down-regulation GA_Dox_Angio->VEGFR2_Pathway Angio_Inhibit Inhibition of Angiogenesis VEGFR2_Pathway->Angio_Inhibit

Caption: GA and Doxorubicin synergistic pathways.

General Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a natural compound with a chemotherapeutic agent.

G Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Single_Agent Determine IC50 of Single Agents Cell_Culture->Single_Agent Combination_Treatment Treat Cells with Drug Combinations Single_Agent->Combination_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Combination_Treatment->Viability_Assay Synergy_Analysis Calculate Combination Index (CI) Viability_Assay->Synergy_Analysis Mechanism_Study Investigate Mechanism (Apoptosis, Cell Cycle, Signaling Pathways) Synergy_Analysis->Mechanism_Study In_Vivo_Validation Validate in Animal Models Mechanism_Study->In_Vivo_Validation End End In_Vivo_Validation->End

Caption: Experimental workflow for synergy assessment.

Conclusion

The combination of natural compounds with conventional chemotherapeutic agents represents a promising avenue for cancer therapy. The examples presented in this guide highlight the potential of this approach to enhance treatment efficacy and overcome drug resistance. The detailed methodologies and pathway analyses provide a foundation for researchers to explore and validate new synergistic combinations, ultimately contributing to the development of more effective and less toxic cancer treatments. Future research into compounds like this compound, using similar systematic approaches, is warranted to uncover their full therapeutic potential.

References

A Head-to-Head Comparison of Acerogenin G and Acerogenin A: Unveiling a Data Gap and Highlighting a Potent Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of the biological activities of Acerogenin G and Acerogenin A is not currently feasible due to a significant gap in the scientific literature. While both are diarylheptanoids isolated from Acer nikoense, extensive research has characterized the multifaceted roles of Acerogenin A, whereas this compound remains largely unexplored in terms of its biological function. This guide will therefore provide a comprehensive overview of the well-documented bioactivities of Acerogenin A, supported by experimental data. Furthermore, to offer a comparative perspective within this class of compounds, we will introduce data on Acerogenin C, another related compound from the same source, for its shared neuroprotective properties.

Acerogenin A: A Profile of its Biological Activities

Acerogenin A has demonstrated significant potential in two key therapeutic areas: neuroprotection and bone regeneration. Its mechanisms of action have been elucidated through various in vitro studies, revealing its influence on critical cellular signaling pathways.

Neuroprotective Effects of Acerogenin A

Acerogenin A has been shown to protect neuronal cells from oxidative stress-induced cell death, a key factor in the progression of neurodegenerative diseases.[1] The primary mechanism involves the activation of the Nrf2/HO-1 signaling pathway.[1]

Mechanism of Action: Acerogenin A initiates a signaling cascade that begins with the activation of the PI3K/Akt pathway. This leads to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of target genes.[1] This binding upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, thereby protecting neuronal cells from glutamate-induced cytotoxicity.[1]

Osteogenic Properties of Acerogenin A

In the realm of bone health, Acerogenin A has been identified as a stimulator of osteoblast differentiation, the process by which precursor cells develop into bone-forming cells.[2]

Mechanism of Action: The osteogenic effects of Acerogenin A are mediated through the bone morphogenetic protein (BMP) signaling pathway.[2] Treatment with Acerogenin A increases the expression of several key osteoblast differentiation markers, including alkaline phosphatase (ALP), Osteocalcin, Osterix, and Runx2.[2] The upregulation of BMP-2, BMP-4, and BMP-7 expression is a key part of this process.[2]

Comparative Analysis: Neuroprotective Efficacy of Acerogenin A and Acerogenin C

While data for this compound is absent, a comparative analysis can be drawn between Acerogenin A and Acerogenin C, which also exhibits neuroprotective effects through the Nrf2/HO-1 pathway in the same experimental model (mouse hippocampal HT22 cells).[3]

CompoundConcentrationCell Viability (% of control) vs. Glutamate-induced toxicityReference
Acerogenin A 20 µM~75%[1]
Acerogenin C 20 µMSignificantly increased from glutamate-treated cells[3]
Acerogenin C 40 µMSignificantly increased from glutamate-treated cells[3]

Note: Direct statistical comparison between studies is not possible. The data indicates that both compounds show a protective effect.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the neuroprotective signaling pathway of Acerogenin A and C, and a typical experimental workflow for assessing cell viability.

neuroprotective_pathway cluster_extracellular Extracellular cluster_cellular Cellular Acerogenin_A_C Acerogenin A / C PI3K PI3K Acerogenin_A_C->PI3K Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 Translocation ARE ARE Nrf2->ARE Binds HO1 HO-1 Expression ARE->HO1 Neuroprotection Neuroprotection (Reduced Oxidative Stress) HO1->Neuroprotection

Figure 1: Neuroprotective signaling pathway of Acerogenin A and C.

experimental_workflow Cell_Culture 1. Plate HT22 Neuronal Cells Pre_treatment 2. Pre-treat with Acerogenin A/C Cell_Culture->Pre_treatment Induce_Toxicity 3. Induce Oxidative Stress (e.g., with Glutamate) Pre_treatment->Induce_Toxicity Incubation 4. Incubate for 24h Induce_Toxicity->Incubation MTT_Assay 5. Add MTT Reagent Incubation->MTT_Assay Formazan_Formation 6. Incubate for 4h (Formazan crystal formation) MTT_Assay->Formazan_Formation Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement 8. Measure Absorbance at 570 nm Solubilization->Measurement Analysis 9. Calculate Cell Viability Measurement->Analysis

Figure 2: Experimental workflow for MTT-based cell viability assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Acerogenin A's biological activities.

Cell Viability (MTT) Assay

This assay is used to assess the protective effect of compounds against glutamate-induced cytotoxicity in HT22 cells.[4][5][6]

  • Cell Seeding: Plate HT22 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Acerogenin A or C for 3 hours.

  • Toxicity Induction: Add 5 mM glutamate (B1630785) to the wells to induce oxidative stress and incubate for 12-24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the expression levels of key proteins in the signaling pathways, such as Nrf2 and HO-1.[7][8][9][10][11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.

Alkaline Phosphatase (ALP) Activity Assay

ALP activity is an early marker of osteoblast differentiation.[12][13][14][15][16]

  • Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in the presence of various concentrations of Acerogenin A for a specified period (e.g., 3-7 days).

  • Cell Lysis: Wash the cells with PBS and lyse them with a buffer containing 0.1% Triton X-100.

  • ALP Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysates and incubate at 37°C.

  • Stop Reaction: Stop the reaction by adding NaOH.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of osteoblast differentiation markers.[17][18][19][20]

  • RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a reaction mix containing cDNA, specific primers for target genes (e.g., Runx2, Osteocalcin, Bmp2), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Conclusion

References

A Meta-Analysis of Acetogenin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search for "Acerogenin G" did not yield specific quantitative data, detailed experimental protocols, or elucidated signaling pathways for this particular compound. Therefore, this guide presents a meta-analysis of the broader class of Annonaceous acetogenins (B1209576), using well-studied examples to illustrate their biological activities and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals.

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1][2] These compounds have garnered significant interest for their potent biological activities, particularly their cytotoxic and anti-tumor properties.[1][3] Structurally, they are characterized by a long aliphatic chain, often containing tetrahydrofuran (B95107) (THF) rings, and terminating in a γ-lactone ring.[4]

Comparative Biological Activities of Acetogenins

Acetogenins exhibit a range of biological effects, with cytotoxicity against tumor cells being the most extensively studied. Their potency can vary based on their chemical structure, particularly the nature of the THF rings.

Table 1: Comparative in vivo Anti-tumor Activity of Selected Acetogenins

AcetogeninAnimal ModelTumor Cell LineDosageTumor Growth InhibitionReference
BullatacinMiceH22 Hepatoma25 and 50 µg/kg (5 doses)~61%
Annosquamin BMiceH22 Hepatoma25, 50, and 100 µg/kg (10 doses)up to 53.7%
Annosquatin BMiceH22 Hepatoma25, 50, and 100 µg/kg (10 doses)up to 58.7%
AnnonacinNude MiceMCF-7 (Breast Cancer)Not SpecifiedTumor growth-inhibitory effect
Ethyl acetate (B1210297) extract of A. squamosa (rich in 12,15-cis-squamostatin-A and bullatacin)MiceHepatocellular tumorsNot Specified69.55%

Table 2: In vitro Cytotoxicity of Selected Acetogenins against Various Cancer Cell Lines

AcetogeninCancer Cell LineIC50 / ED50 (µg/mL)Reference
cis-annonacinHT-29 (Colon)<10⁻¹²
AsimicinHT-29 (Colon)3.3x10⁻¹¹
BullatacinMCF-7 (Breast)<10⁻¹²
GigantecinMCF-7 (Breast)4.1x10⁻⁹
AsiminA-549 (Lung)8x10⁻⁹
Optimized A. muricata extractHT-29 (Colon)0.956

It is important to note that while potent, some acetogenins have shown potential neurotoxicity, which is a significant consideration for their therapeutic development.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the cytotoxic effects of acetogenins is the inhibition of the mitochondrial respiratory chain Complex I (NADH:ubiquone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is particularly detrimental to cancer cells with high metabolic rates. The lipophilic nature of acetogenins allows them to interact with the hydrophobic ubiquinone-binding channel of Complex I.

Acetogenins Acetogenins Complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Acetogenins->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Disrupts ROS Reactive Oxygen Species (ROS) Production Complex_I->ROS Increases ATP_synthase ATP Synthase ETC->ATP_synthase Impacts Proton Gradient ATP ATP Production ATP_synthase->ATP Decreases Cell_Death Cancer Cell Death ATP->Cell_Death Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Death Results in cluster_Mitochondria Mitochondrion Bcl2 Bcl-2 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Release Bax Bax Bax->Cytochrome_c Promotes Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Acetogenins Acetogenins Acetogenins->Bcl2 Downregulates Acetogenins->Bax Upregulates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP start Seed cells in 96-well plate treat Treat with Acetogenins start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance end Determine Cell Viability read_absorbance->end

References

Safety Operating Guide

Proper Disposal of Acerogenin G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Acerogenin G based on general principles for handling cytotoxic and hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this compound.

This compound, a compound often utilized in research and drug development, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Due to its potential cytotoxic properties, it is imperative to treat all waste generated from its use as hazardous. The following procedures outline the essential steps for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure you are in a controlled environment, preferably within a chemical fume hood, to minimize exposure risks. Adherence to personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are essential.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Respiratory Protection: An appropriate respirator should be used when handling the powder form to prevent inhalation.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste involves a systematic process of segregation, containerization, and labeling.

1. Waste Identification and Segregation:

The first critical step is to correctly identify and segregate all waste materials contaminated with this compound. Do not mix this waste with general laboratory trash.

  • Solid Waste: This category includes unused or expired pure compounds, contaminated labware such as weighing boats, pipette tips, and contaminated paper towels.

  • Liquid Waste: This includes solutions containing this compound. It is crucial to segregate aqueous solutions from those containing organic solvents.

    • Aqueous Solutions: Collect all water-based solutions containing this compound. Do not pour these solutions down the drain, as phenolic compounds can be toxic to aquatic life[1].

    • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected separately. If your institution's waste management program requires it, further segregate halogenated and non-halogenated solvent waste[1].

  • Sharps Waste: Any sharps, such as needles or blades, that have come into contact with this compound must be segregated into designated sharps containers[2].

2. Waste Containerization:

Use only approved, chemically compatible hazardous waste containers. These containers should be in good condition, with no leaks or cracks, and should have secure closures[1].

  • Keep waste containers closed except when adding waste.

  • Do not overfill containers; a general rule is to leave at least 10% headspace to accommodate expansion[1].

3. Labeling of Waste Containers:

Accurate and clear labeling is vital for safety and regulatory compliance. Each waste container for this compound must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., Cytotoxic, Toxic)

  • The date the waste was first added to the container.

4. Storage and Final Disposal:

Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's EHS department or a licensed waste disposal contractor. The final disposal for cytotoxic waste is typically high-temperature incineration.

Data Presentation: Waste Segregation Summary

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Solid Waste Unused compound, contaminated gloves, weighing paper, pipette tips.Labeled, leak-proof hazardous waste container.Hazardous Waste Collection
Aqueous Solutions Water-based solutions containing this compound.Labeled, leak-proof container for hazardous aqueous waste.Hazardous Waste Collection
Organic Solutions Solutions of this compound in organic solvents.Labeled, leak-proof container for hazardous organic solvent waste.Hazardous Waste Collection
Contaminated Sharps Needles, scalpels, or other sharps in contact with this compound.Puncture-proof, purple-lidded sharps container labeled as cytotoxic.Hazardous Waste Collection

Experimental Protocols

While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is crucial to integrate waste management into the experimental design. At the outset of any experiment, a clear plan for the disposal of all generated waste should be established in consultation with the institutional EHS guidelines.

Visualization of Disposal Workflow

The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.

A Waste Generation (this compound Experiment) B Identify Waste Type A->B C Solid Waste (e.g., gloves, weigh boats) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (e.g., needles) B->E Sharps F Segregate into Labeled Solid Hazardous Waste Container C->F G Aqueous or Organic? D->G J Segregate into Labeled Puncture-Proof Sharps Container E->J K Store Securely in Designated Hazardous Waste Area F->K H Segregate into Labeled Aqueous Waste Container G->H Aqueous I Segregate into Labeled Organic Solvent Waste Container G->I Organic H->K I->K J->K L Arrange for Pickup by EHS or Licensed Contractor K->L

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Acerogenin G

Author: BenchChem Technical Support Team. Date: December 2025

Acerogenin G, a synthetic diarylheptane, requires careful handling due to its potential biological activity. To ensure the safety of laboratory personnel and the integrity of research, strict adherence to the following personal protective equipment (PPE), operational, and disposal plans is imperative.

Essential Personal Protective Equipment (PPE)

The primary defense against accidental exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. All personnel handling this compound must be proficient in the proper donning and doffing of the following equipment:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1]Provides a robust barrier against chemical permeation. The outer glove should be placed over the gown cuff, and the inner glove should be under the cuff to prevent skin exposure at the wrist.[1]
Gown Disposable, impermeable gown with a solid front and long sleeves.Protects personal clothing from contamination and prevents skin contact with hazardous materials.
Eye/Face Protection Full-face shield or safety goggles used in conjunction with a face mask.Shields the eyes and face from splashes or aerosols that may be generated during handling.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when handling powders outside of a containment device.Minimizes the risk of inhaling aerosolized particles of the compound.
Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step procedures should be integrated into your laboratory's Standard Operating Procedures (SOPs).

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Personnel handling the package should wear appropriate PPE.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

2. Preparation of Solutions:

  • All manipulations involving powdered this compound or concentrated solutions must be performed in a certified chemical fume hood, biological safety cabinet, or glove box to prevent the generation of hazardous aerosols.

  • Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. Decontaminate this equipment after use or dispose of it as hazardous waste.

3. Experimental Use:

  • Wear the full complement of recommended PPE at all times during the experiment.

  • Utilize Luer-lock syringes and other sealed systems to minimize the risk of leaks and spills.

  • Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Access and use a spill kit specifically designed for cytotoxic or hazardous chemicals.

  • Don appropriate PPE before attempting to clean the spill.

  • Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.

  • Clean the affected area with an appropriate decontaminating solution.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Segregation of Waste:

  • All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, are considered hazardous waste.

  • These materials must be disposed of in clearly labeled, puncture-resistant, and leak-proof hazardous waste containers.

2. Waste Container Management:

  • Keep hazardous waste containers sealed when not in use.

  • Store waste containers in a designated and secure area, away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_containment Work in Containment (Fume Hood/BSC) prep_ppe->prep_containment prep_weigh Weigh Compound prep_containment->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_handle Handle with Care (Sealed Systems) prep_dissolve->exp_handle exp_label Label All Solutions exp_handle->exp_label spill Spill Occurs exp_handle->spill cleanup_decon Decontaminate Surfaces & Equipment exp_label->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via EHS cleanup_doff->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe spill_kit Use Cytotoxic Spill Kit spill->spill_kit spill_kit->cleanup_decon

Caption: Logical workflow for handling potent compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerogenin G
Reactant of Route 2
Acerogenin G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。